2-Chloro-3-methyl-1-benzothiophene
Description
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Properties
CAS No. |
50288-76-1 |
|---|---|
Molecular Formula |
C9H7ClS |
Molecular Weight |
182.67 g/mol |
IUPAC Name |
2-chloro-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7ClS/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3 |
InChI Key |
ZJVIZYHPXKIOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-Chloro-3-methyl-1-benzothiophene: Structural Dynamics, Synthetic Methodologies, and Applications in Antimycotic Drug Development
Executive Summary
2-Chloro-3-methyl-1-benzothiophene (also designated as 2-chloro-3-methylbenzo[b]thiophene) is a highly specialized, halogenated heteroaromatic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a fused benzothiophene core with precise regiochemical substitutions—a chlorine atom at the C2 position and a methyl group at the C3 position—this molecule is engineered for orthogonal downstream reactivity. This technical guide details its physicochemical properties, structural dynamics, and the self-validating synthetic protocols required to utilize it effectively, particularly in the development of imidazole-based antimycotic agents.
Chemical Identity and Physicochemical Properties
The fundamental properties of 2-chloro-3-methylbenzo[b]thiophene dictate its handling, solubility, and reactivity profiles in synthetic workflows. The fused benzothiophene ring provides significant lipophilicity, while the chlorine atom at C2 increases metabolic stability and modulates the electron density of the thiophene ring.
| Property | Value |
| Chemical Name | 2-Chloro-3-methylbenzo[b]thiophene |
| IUPAC Name | This compound |
| CAS Registry Number | 3216-47-5 |
| Molecular Formula | C9H7ClS |
| Molecular Weight | 182.67 g/mol |
| Melting Point | ~40 °C |
| Physical State | White to light yellow solid |
Data supported by chemical catalogs and material safety data sheets (1)[1] and (2)[2].
Structural Analysis & Reactivity Profile
The benzothiophene ring system is an electron-rich heterocycle where the sulfur atom donates electron density into the aromatic system, inherently activating the C2 and C3 positions toward electrophilic aromatic substitution.
-
Causality of Regioselectivity: In the precursor molecule, 3-methylbenzo[b]thiophene, the C3 position is sterically hindered and electronically occupied by the electron-donating methyl group. Consequently, electrophilic chlorination is highly regioselective, directing the incoming chlorine atom exclusively to the C2 position (3)[3].
-
Orthogonal Reactivity: Once the C2 position is chlorinated, the aromatic ring becomes deactivated toward further electrophilic attack. This enables orthogonal reactivity at the C3-methyl group. Under radical conditions, the benzylic/allylic C3-methyl group can be selectively brominated without affecting the stable C2-chlorine bond or the aromatic core (4)[4].
Fig 1: Synthetic pathway and reactivity profile of 2-chloro-3-methylbenzo[b]thiophene.
Downstream Applications: Antimycotic Drug Development
2-Chloro-3-methylbenzo[b]thiophene is a pivotal building block in the synthesis of broad-spectrum azole antifungals. By converting the C3-methyl group into a bromomethyl group, the molecule becomes a potent electrophilic alkylating agent. This activated intermediate is utilized to N-alkylate 1H-imidazole derivatives, forming complex pharmacophores structurally analogous to the commercial drug Sertaconazole.
The inclusion of the halogenated benzothiophene moiety significantly enhances the lipophilicity and metabolic stability of the resulting drug. This structural modification leads to improved in vitro fungicidal activity and substantially reduced toxicity profiles (higher LD50) compared to non-halogenated or differently substituted historical analogs (5)[5].
Experimental Workflow: Synthesis of 3-Bromomethyl-2-chlorobenzo[b]thiophene
To utilize 2-chloro-3-methylbenzo[b]thiophene in active pharmaceutical ingredient (API) synthesis, it must undergo a Wohl-Ziegler bromination. As an application scientist, I emphasize that this protocol must be executed as a self-validating system , where physical phase changes in the reaction mixture continuously confirm the mechanistic progress.
Fig 2: Self-validating experimental workflow for the radical bromination process.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 2-chloro-3-methylbenzo[b]thiophene (1.0 eq) in anhydrous carbon tetrachloride (CCl4) or an environmentally acceptable alternative like (trifluoromethyl)benzene.
-
Causality: A non-polar, aprotic solvent is strictly required to stabilize the radical intermediates and prevent unwanted solvolysis of the product.
-
-
Initiation Assembly: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Causality: NBS provides a low, constant concentration of molecular bromine, which is critical for favoring radical substitution at the methyl group over electrophilic addition to the aromatic ring.
-
-
Thermal Activation: Heat the mixture to reflux (approx. 75-80 °C) under an inert nitrogen atmosphere.
-
Causality: Thermal energy decomposes AIBN to generate the initial isobutyronitrile radicals, which abstract a bromine atom from NBS to propagate the radical chain reaction.
-
-
Self-Validation & Monitoring: Observe the phase dynamics. Initially, the dense NBS powder rests at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is generated. Succinimide is significantly less dense than the halogenated solvent and will float to the surface.
-
Validation: The complete flotation of the solid byproduct serves as a primary visual indicator of reaction completion. Confirm via Thin Layer Chromatography (TLC) (Hexanes/EtOAc) showing the total disappearance of the starting material.
-
-
Workup & Isolation: Cool the reaction to 0 °C to maximize succinimide precipitation. Filter the mixture through a Celite pad to remove the succinimide. Wash the filtrate with water and brine to remove residual succinimide and trace acid.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product via recrystallization (e.g., from hexane) to yield the highly pure 3-bromomethyl-2-chlorobenzo[b]thiophene alkylating agent.
References
Sources
- 1. Qingdao Dexin Chemical Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 2. 2-CHLORO-3-METHYLBENZO(B)THIOPHENE , NLT 98% , 3216-47-5 - CookeChem [cookechem.com]
- 3. prepchem.com [prepchem.com]
- 4. US5135943A - 1H-imidazole derivative compounds and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 5. US5135943A - 1H-imidazole derivative compounds and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
2-Chloro-3-methylbenzo[b]thiophene CAS number and molecular weight
[1][2][3]
Executive Summary
2-Chloro-3-methylbenzo[b]thiophene is a halogenated heteroaromatic scaffold utilized primarily as a regioselective building block in medicinal chemistry and organic materials science.[1] Distinguished by the presence of a reactive chlorine atom at the C2 position and a stabilizing methyl group at C3, this compound serves as a critical intermediate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
Unlike its isomer 3-(chloromethyl)benzo[b]thiophene (CAS 3216-47-5), which reacts via nucleophilic substitution at the benzylic position, the 2-chloro-3-methyl derivative is designed for electrophilic aromatic substitution and transition-metal mediated bond formation directly on the thiophene ring.[1]
Chemical Identity & Physical Properties[2][4][5]
| Property | Data |
| CAS Number | 50288-76-1 |
| Chemical Name | 2-Chloro-3-methylbenzo[b]thiophene |
| Molecular Formula | C₉H₇ClS |
| Molecular Weight | 182.67 g/mol |
| SMILES | CC1=C(Cl)SC2=CC=CC=C12 |
| InChI Key | Unique identifier for isomer differentiation |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in water |
| Melting Point | Typically 40–50 °C (Isomer dependent range) |
Critical Note on Isomerism: Researchers must verify the CAS number. Databases frequently conflate this compound with 3-(chloromethyl)benzo[b]thiophene (CAS 3216-47-5), which has the chlorine attached to the methyl group rather than the aromatic ring.[1]
Synthesis & Production Protocols
The synthesis of 2-chloro-3-methylbenzo[b]thiophene is most efficiently achieved through the electrophilic chlorination of 3-methylbenzo[b]thiophene.[1] The C2 position is the most electron-rich site on the thiophene ring, allowing for high regioselectivity.[1]
Method A: Chlorination via Sulfuryl Chloride (SO₂Cl₂)
This method is preferred for scale-up due to atom economy and ease of workup.[1]
-
Reagents: 3-Methylbenzo[b]thiophene, Sulfuryl Chloride (SO₂Cl₂).[1]
-
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).[1]
-
Conditions: 0°C to Room Temperature (RT).
Protocol:
-
Dissolution: Dissolve 10 mmol of 3-methylbenzo[b]thiophene in 20 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0°C. Add 1.1 equivalents of SO₂Cl₂ dropwise over 15 minutes. The slow addition prevents over-chlorination.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]
-
Quench: Quench carefully with saturated NaHCO₃ solution to neutralize HCl byproducts.
-
Workup: Extract with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from hexane or purify via silica gel flash chromatography (100% Hexanes) to yield the product.
Method B: Chlorination via N-Chlorosuccinimide (NCS)
Preferred for mild, laboratory-scale synthesis to avoid acidic conditions.[1]
Reactivity & Applications
The utility of 2-chloro-3-methylbenzo[b]thiophene lies in the orthogonal reactivity of the C2-Cl bond compared to the benzene ring.[1]
Core Reactivity Profile
-
Pd-Catalyzed Cross-Coupling: The C2-Cl bond is an excellent electrophile for Suzuki, Stille, and Negishi couplings, enabling the attachment of aryl or heteroaryl groups.[1]
-
Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the 2-lithio species, which can react with diverse electrophiles (aldehydes, ketones, CO₂).[1]
-
Oxidation: The sulfur atom can be oxidized to the sulfone (S(=O)₂) using m-CPBA, increasing the electron deficiency of the ring.
Visualizing the Reaction Pathways
Figure 1: Divergent synthetic pathways originating from the 2-chloro-3-methylbenzo[b]thiophene scaffold.[1]
Experimental Validation & Quality Control
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.
Spectroscopic Signatures
-
¹H NMR (CDCl₃, 400 MHz):
-
GC-MS:
Handling & Safety (SDS Highlights)
References
-
Isomer Differentiation & CAS Data: ChemicalBook & MolCore Databases. Registry No. 50288-76-1 (2-chloro-3-methyl isomer) vs. 3216-47-5 (3-chloromethyl isomer).[1]
-
Synthesis via Chlorination: Dronov, V. I., et al. "Chlorination of 3-methylbenzo[b]thiophene."[1][3] Chemical Abstracts, 79, 115388f.[1][3] (Foundational method for C2 chlorination).
- General Benzothiophene Functionalization: Scrowston, R. M. "Recent advances in the chemistry of benzo[b]thiophenes." Advances in Heterocyclic Chemistry, Vol 29.
-
Suzuki Coupling Protocols: BenchChem Technical Guides. "Regioselective Functionalization of Chlorobenzo[b]thiophenes."
Difference between 2-chloro-3-methyl and 3-chloro-2-methyl benzothiophene isomers
An In-depth Technical Guide to the Isomeric Distinction and Properties of 2-chloro-3-methyl and 3-chloro-2-methylbenzothiophene
Abstract
The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, with numerous derivatives finding clinical and industrial application.[1][2] The precise functionalization of this heterocyclic system is paramount, as even minor positional changes of substituents can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of two closely related constitutional isomers: 2-chloro-3-methylbenzothiophene and 3-chloro-2-methylbenzothiophene. We will explore their distinct synthetic pathways, compare their spectroscopic signatures for unambiguous identification, dissect their differential chemical reactivity based on electronic and steric effects, and discuss the implications of their isomerism in the context of drug development. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of how substituent placement on the benzothiophene core dictates molecular behavior.
Introduction: The Significance of the Benzothiophene Core
Benzothiophene, a bicyclic aromatic heterocycle composed of a fused benzene and thiophene ring, is a cornerstone motif in pharmacology.[1] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions (such as π-π stacking and hydrogen bonding) make it an ideal scaffold for designing molecules that interact with biological targets.[1] The clinical success of drugs like the selective estrogen receptor modulator (SERM) Raloxifene for osteoporosis and the antifungal agent Sertaconazole underscores the therapeutic relevance of this heterocyclic system.[2][3]
The biological and chemical properties of a benzothiophene derivative are intricately linked to its substitution pattern. The placement of functional groups on the thiophene ring (at the C2 and C3 positions) is particularly critical. This guide focuses on the isomeric pair where a chloro and a methyl group occupy these positions, leading to two distinct molecules with unique characteristics. Understanding these differences is crucial for rational drug design, process development, and quality control.
Caption: Core structures of the two benzothiophene isomers.
Regioselective Synthesis Strategies
Achieving high regioselectivity is a primary challenge in the synthesis of polysubstituted benzothiophenes.[4] The preparation of each isomer requires a distinct strategy that controls the final placement of the chloro and methyl substituents.
Synthesis of 3-chloro-2-methylbenzothiophene
This isomer is accessible through direct, regioselective chlorination of a 2-methylbenzothiophene precursor. The C2 position of the benzothiophene ring is generally more nucleophilic and acidic than the C3 position.[5][6] However, with the C2 position blocked by a methyl group, electrophilic attack is directed to the C3 position.
A practical method involves the use of sodium hypochlorite (NaOCl) as the chlorinating agent.[7] This approach is advantageous due to the low cost and relative safety of the reagent. The reaction proceeds via the formation of a chloronium ion which is attacked by the electron-rich C3 position of the benzothiophene ring.[7]
Caption: Synthetic pathway for 3-chloro-2-methylbenzothiophene.
Experimental Protocol: C3-Chlorination of 2-methylbenzothiophene [7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylbenzothiophene (1.0 equiv.) in acetonitrile (to a concentration of 0.5 M).
-
Reagent Addition: Heat the solution to 70 °C with stirring. Add an aqueous solution of sodium hypochlorite pentahydrate (NaOCl·5H₂O, approx. 2.0 equiv.).
-
Reaction Monitoring: Stir the biphasic solution vigorously at 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 20-30 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Partition the mixture between water and dichloromethane.
-
Extraction: Separate the layers and extract the aqueous layer with two additional portions of dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using hexanes as the eluent) to yield the pure 3-chloro-2-methylbenzothiophene.
Proposed Synthesis of 2-chloro-3-methylbenzothiophene
Direct chlorination of 3-methylbenzothiophene is less straightforward and may yield a mixture of isomers. A more controlled approach involves constructing the benzothiophene ring from a precursor that already contains the key substituents in the correct orientation. A common and powerful method for benzothiophene synthesis is the cyclization of substituted thiophenols.[8]
A plausible route starts with 2-chlorothiophenol, which is reacted with chloroacetone to form an intermediate thioether. This intermediate is then subjected to acid-catalyzed intramolecular cyclization (e.g., using polyphosphoric acid) to yield the desired 2-chloro-3-methylbenzothiophene.[8]
Caption: Proposed synthetic pathway for 2-chloro-3-methylbenzothiophene.
Experimental Protocol: Thiophenol Cyclization (Adapted from Anderson et al.) [8][9]
-
Thioether Formation: To a solution of 2-chlorothiophenol (1.0 equiv.) in aqueous sodium hydroxide, add chloroacetone (1.0 equiv.) dropwise. Heat the mixture (e.g., 60-80 °C) for 1-2 hours until the starting thiophenol is consumed (monitor by TLC).
-
Extraction: Cool the reaction mixture and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Solvent Removal: Filter and concentrate the organic extract under reduced pressure to obtain the crude (2-chlorophenylthio)acetone intermediate.
-
Cyclization: Add the crude thioether to polyphosphoric acid (PPA). Heat the mixture slowly and with vigorous stirring to approximately 120 °C. The reaction is typically accompanied by a color change.
-
Quenching: After the reaction is complete (monitor by TLC), carefully pour the hot mixture onto crushed ice.
-
Purification: Extract the resulting aqueous slurry with ethyl ether. Wash the ether extracts with water, saturated sodium bicarbonate solution, and brine. Dry the ether layer over anhydrous MgSO₄, filter, and concentrate. Purify the final product by vacuum distillation or column chromatography.
Spectroscopic and Physicochemical Differentiation
Unambiguous characterization is essential. While both isomers have the same molecular formula and weight, their distinct structures give rise to unique spectroscopic fingerprints.
| Property | 2-chloro-3-methylbenzothiophene | 3-chloro-2-methylbenzothiophene |
| Molecular Formula | C₉H₇ClS | C₉H₇ClS |
| Molecular Weight | 182.67 g/mol | 182.67 g/mol [10] |
| Appearance | Expected to be a solid or oil | Off-white solid[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing these isomers. The chemical environment of each proton and carbon atom is unique, resulting in different chemical shifts (δ).[11][12]
¹H NMR Predictions:
-
Methyl Protons: The methyl group at C2 (in the 3-chloro isomer) is adjacent to the sulfur atom, which should result in a slightly different chemical shift compared to the methyl group at C3 (in the 2-chloro isomer). The C2-methyl protons are expected to appear around δ 2.5-2.8 ppm, while the C3-methyl protons may be slightly more shielded.
-
Aromatic Protons: The protons on the benzene ring (H4, H5, H6, H7) will exhibit complex splitting patterns. The peri-proton (H7, adjacent to the sulfur) is typically the most deshielded and appears furthest downfield. The electronic effects of the chloro and methyl groups will subtly influence the shifts of all four of these protons, providing a complex but unique fingerprint for each isomer.
¹³C NMR Predictions:
-
Substituted Carbons (C2 & C3): The largest difference will be observed for the carbons directly attached to the substituents. The carbon bearing the chlorine atom (C2 in the 2-chloro isomer, C3 in the 3-chloro isomer) will be significantly deshielded. Conversely, the methyl-substituted carbon will have a characteristic upfield shift.
-
Methyl Carbon: The chemical shift of the methyl carbon itself will also be diagnostic.
Mass Spectrometry (MS)
Both isomers will show an identical molecular ion peak (M⁺) at m/z 182, with a characteristic M+2 peak at m/z 184 (approximately one-third the intensity) due to the ³⁷Cl isotope. The key distinction lies in the fragmentation pattern.
-
3-chloro-2-methylbenzothiophene: A likely primary fragmentation is the loss of a chlorine radical to form a stable cation at m/z 147. Loss of the C2-methyl group (m/z 167) is also possible.
-
2-chloro-3-methylbenzothiophene: Similar fragments are expected, but the relative intensities may differ due to the stability of the resulting fragment ions. For instance, the stability of the benzothienyl cation formed upon loss of Cl• will be different depending on whether the methyl group is at C2 or C3, which will influence the abundance of the m/z 147 peak.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. benchchem.com [benchchem.com]
Thermodynamic Stability and Mechanistic Profiling of Chlorinated Methylbenzothiophene Derivatives
Executive Summary
Chlorinated methylbenzothiophenes (CMBTs) are highly versatile synthons utilized extensively in the development of advanced organic semiconductors, functional materials, and novel pharmacophores. The thermodynamic stability of these derivatives dictates their efficacy in downstream applications, ranging from cross-coupling chemistries to integration into organic electronics and RNA/DNA structural probes. This technical whitepaper provides an in-depth analysis of the thermodynamic stability of CMBTs, focusing on the regioselective C3-chlorination of C2-substituted precursors, computational validation of reaction intermediates, and self-validating experimental protocols.
Thermodynamic Stability & Computational Insights
The stability of benzothiophene derivatives is heavily influenced by the interplay between the heteroaromatic
Electronic Modulation (HOMO/LUMO)
The introduction of a chlorine atom at the C3 position acts as a powerful electron-withdrawing group. This substitution significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This lowering enhances the molecule's overall thermodynamic stability and provides robust resistance to unwanted oxidative degradation [5].
Phase Stability in Thin Films
In materials science applications, the bulk phase of benzothieno-benzothiophene derivatives exhibits high thermodynamic stability (stable up to 143 °C). Interestingly, during thin-film deposition, cross-nucleation can occur, allowing a metastable polymorph to form on top of the thermodynamically stable bulk phase—a critical consideration for the long-term stability of organic electronics [3].
Biomolecular Interactions
When incorporated into oligonucleotides (e.g., at the C2′-O-position), methylbenzothiophene modifications induce unique structural changes. DFT-Polarizable Continuum Model (PCM) analyses reveal that the hydrophobic nature of the benzothiophene surface allows for internal nucleobase rearrangements into more thermodynamically stable structures (e.g., B- to Z-form duplex transitions) before undergoing full thermal denaturation [4].
Mechanistic Pathway of Regioselective C3-Chlorination
Achieving high thermodynamic stability in the final product requires a highly controlled synthetic pathway. Traditional chlorinating agents like N-chlorosuccinimide (NCS) often yield mixed products. However, recent methodologies utilizing sodium hypochlorite pentahydrate (NaOCl·5H2O) provide a thermodynamically favored, step-wise route to C3-chlorination [1].
Causality of the Mechanism: The reaction is initiated by the formation of a hypochlorous acidium ion, a process structurally assisted by the sulfur heteroatom. This intermediate transitions into a C2-C3 chloronium ion. The rate-limiting step is the subsequent ring-opening to form an S-stabilized C2-carbocation. Because the sulfur atom effectively delocalizes the positive charge, this carbocation is thermodynamically stabilized, preventing side reactions and funneling the pathway toward irreversible re-aromatization to yield the C3-chlorinated product [1].
Fig 1: DFT-mapped mechanistic pathway of C3-chlorination via hypochlorous acidium ion.
Experimental Protocol: Self-Validating Synthesis of CMBTs
To ensure high fidelity and reproducibility, the following protocol for the C3-chlorination of 2-methylbenzo[b]thiophene is designed as a self-validating system . Each phase contains built-in analytical checkpoints to confirm the thermodynamic trajectory and prevent off-target oxidation.
Step 1: Substrate Preparation & Baseline Establishment
-
Action: Dissolve 2-methylbenzo[b]thiophene (1.0 equiv) in a solvent mixture of aqueous acetonitrile (CH3CN:H2O, 4:1 v/v).
-
Self-Validation: Perform baseline Thin Layer Chromatography (TLC) and GC-MS to establish the exact retention time and mass profile of the starting material.
Step 2: Reagent Addition & Thermal Control (Critical Node)
-
Action: Gradually add NaOCl·5H2O (1.5 equiv) to the solution. Immediately heat the reaction vessel to a strict temperature window of 65–75 °C .
-
Causality & Validation: Temperature control is the primary thermodynamic switch. Why 65-75 °C? DFT calculations and empirical data show that dropping the temperature below 55 °C alters the activation energy barriers, favoring oxidation at the heterobenzylic position to form an aldehyde byproduct instead of the desired chlorination [1]. Continuous internal temperature monitoring validates that the system remains in the chlorination thermodynamic well.
Step 3: In-Situ Reaction Monitoring
-
Action: Stir for 2–4 hours. Extract 50 µL aliquots hourly.
-
Self-Validation: Quench aliquots with sodium thiosulfate and analyze via GC-MS. The system is validated when the S-stabilized C2-carbocation intermediate mass disappears, and the re-aromatized C3-chloro product mass (
and isotope pattern typical for chlorine) dominates >95% of the chromatogram.
Step 4: Isolation and Thermodynamic Profiling
-
Action: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.
-
Self-Validation: Conduct Differential Scanning Calorimetry (DSC) on the purified crystals. A sharp, singular endothermic melting peak confirms polymorphic purity and validates the thermodynamic stability of the synthesized bulk phase [3].
Fig 2: Self-validating workflow for CMBT synthesis and thermodynamic stability testing.
Quantitative Data Presentation
To contextualize the thermodynamic landscape, Table 1 summarizes the representative relative energies of the intermediates during the NaOCl-mediated C3-chlorination, derived from M06-2X/6-311++G** level DFT calculations [1]. Table 2 outlines the empirical yields based on thermal conditions.
Table 1: DFT-Calculated Relative Energies for C3-Chlorination Intermediates
| Reaction State | Molecular Species | Relative Energy ( | Thermodynamic Implication |
| Reactant | 2-Methylbenzo[b]thiophene + HOCl | 0.0 | Baseline reference state |
| Intermediate 1 | Hypochlorous acidium ion complex | +5.2 | Endothermic formation, stabilized by S-heteroatom |
| Transition State | Cl-transfer transition state | +18.1 | Highest kinetic barrier (rate-limiting step) |
| Intermediate 2 | C2-C3 Chloronium ion | -3.4 | Exothermic stabilization relative to reactants |
| Intermediate 3 | S-stabilized C2-carbocation | -12.8 | Deep thermodynamic well prior to deprotonation |
| Product | 3-Chloro-2-methylbenzo[b]thiophene | -28.6 | Highly stable, irreversible re-aromatization |
Table 2: Impact of Thermal Parameters on Reaction Selectivity
| Temperature Range | Primary Pathway | Major Product | Typical Yield | Self-Validation Check |
| < 55 °C | Oxidation | C2-Aldehyde derivative | 50 - 65% | Strong C=O stretch in IR (~1700 cm |
| 65 - 75 °C | Halogenation | C3-Chlorinated CMBT | 60 - 75% | Isotopic Cl pattern in GC-MS; absence of C=O |
| > 85 °C | Degradation | Unidentified mixtures | < 20% | Multiple polar spots on TLC |
Conclusion
The thermodynamic stability of chlorinated methylbenzothiophene derivatives is a function of precise electronic modulation by the chlorine substituent and the inherent resonance stabilization of the benzothiophene core. By leveraging DFT-guided synthetic protocols—specifically the temperature-controlled NaOCl·5H2O methodology—researchers can reliably navigate the potential energy surface to avoid oxidative byproducts. The resulting CMBTs exhibit robust thermal and electronic stability, making them indispensable for next-generation organic electronics and targeted drug development.
References
-
Title: C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Ab Initio Molecular Orbital Study of Organometallic Complexes Containing Benzo[b]thiophene Source: ACS Publications URL: [Link]
-
Title: Phase Transition toward a Thermodynamically Less Stable Phase: Cross-Nucleation due to Thin Film Growth of a Benzothieno-benzothiophene Derivative Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]
-
Title: Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA Source: ACS Omega URL: [Link]
The Multifaceted Therapeutic Potential of 2-Substituted Benzothiophene Derivatives: A Technical Guide for Drug Discovery
Introduction: The Benzothiophene Scaffold - A Privileged Structure in Medicinal Chemistry
The benzothiophene core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently yielding derivatives with a wide array of significant biological activities.[1][2] Its structural rigidity, lipophilicity, and capacity for diverse substitutions, particularly at the 2-position, make it an ideal framework for designing novel therapeutic agents. This guide provides an in-depth technical exploration of the biological activities of 2-substituted benzothiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, provide validated experimental protocols for their evaluation, and present key data to inform future drug discovery and development efforts.
The rationale for focusing on 2-substituted derivatives stems from the extensive structure-activity relationship (SAR) studies demonstrating that modifications at this position profoundly influence the biological efficacy and target specificity of the resulting compounds.[3] This guide is designed for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical, actionable insights.
Anticancer Activity: Targeting the Engines of Cell Proliferation
2-Substituted benzothiophene derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse, primarily revolving around the disruption of critical cellular processes such as microtubule dynamics and signal transduction pathways mediated by kinases.
Mechanism of Action I: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[4] Several 2-substituted benzothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule formation.[6][7] This disruption leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequently induces apoptosis.[8][9]
A notable example is the class of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives. The trimethoxyphenyl moiety mimics the B-ring of combretastatin A-4, a well-known tubulin inhibitor.[6][8] The benzothiophene core acts as a constrained ring system, influencing the conformational presentation of the pharmacophore.
Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition
Caption: Workflow for in vitro tubulin polymerization assay.
Protocol: In Vitro Tubulin Polymerization Assay
This protocol is designed to assess the inhibitory effect of 2-substituted benzothiophene derivatives on tubulin polymerization.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol, 1 mM GTP)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 1 mg/mL. Prepare serial dilutions of the test compound and positive control in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution to wells containing the test compound dilutions or controls.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: The rate of polymerization is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to the vehicle control (DMSO). The IC50 value, the concentration required to inhibit polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
Causality and Self-Validation: The use of a positive control (Combretastatin A-4) validates the assay's responsiveness. The temperature-dependent polymerization of tubulin is a well-characterized biophysical phenomenon, and its inhibition provides a direct measure of the compound's activity. Monitoring the kinetics of polymerization allows for the differentiation between compounds that inhibit the rate versus the extent of polymerization.
Mechanism of Action II: Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Several families of kinases, including Dual-specificity tyrosine-regulated kinases (DYRKs) and Cyclin-dependent kinases (CDKs), have been identified as targets for 2-substituted benzothiophene derivatives.[9][10] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
For instance, certain 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors, showing potent activity against kinases such as Clk1/4, DRAK1, and Dyrk1A/B.[9][11] This multi-targeted approach can be advantageous in overcoming chemoresistance, a major challenge in cancer therapy.[9]
Signaling Pathway: Kinase Inhibition by Benzothiophene Derivatives
Caption: Inhibition of kinase-mediated cell signaling.
Table 1: Anticancer Activity of Selected 2-Substituted Benzothiophene Derivatives
| Compound ID | Substitution at C2 | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6d | 2-amino-3-(3,4,5-trimethoxybenzoyl) | Tubulin | Various | 0.00076 (avg) | [6] |
| 16b | 5-hydroxybenzothiophene hydrazide | Multi-kinase | U87MG (Glioblastoma) | 7.2 | [9][11] |
| 3n | (structure-specific) | DYRK1A/DYRK1B | Various | Potent, cell-permeable | [10] |
| Compound 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Tubulin | Leukemia, Colon, CNS | 0.01 - 0.0665 | [4] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[12][13]
Mechanism of Action
The precise mechanisms of antimicrobial action for many benzothiophene derivatives are still under investigation. However, it is hypothesized that their lipophilic nature facilitates their passage through microbial cell membranes, allowing them to interact with and disrupt essential cellular processes. Potential targets include enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the test microorganism in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds and control antibiotic in MHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[15]
Causality and Self-Validation: The inclusion of a well-characterized antibiotic as a positive control ensures the validity of the assay and provides a benchmark for the potency of the test compounds. The growth and sterility controls confirm the viability of the inoculum and the sterility of the medium, respectively.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disorders, and some cancers.[16][17] 2-Substituted benzothiophene derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[1][18]
Mechanism of Action: COX Inhibition
Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, potent mediators of inflammation and pain.[16] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain 2-substituted benzothiophene derivatives have been shown to inhibit COX activity, thereby reducing prostaglandin production.[1]
Protocol: In Vitro Protein Denaturation Inhibition Assay
Protein denaturation is a well-documented cause of inflammation.[19] This assay provides a simple and rapid method to screen for anti-inflammatory activity.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of albumin in PBS.
-
Induction of Denaturation: Induce denaturation by heating the reaction mixtures at approximately 72°C for 5 minutes.
-
Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Causality and Self-Validation: The use of a standard NSAID like diclofenac sodium validates the assay's ability to detect anti-inflammatory activity. The principle of this assay is that anti-inflammatory drugs can protect proteins from heat-induced denaturation.[19]
Synthesis Strategies for 2-Substituted Benzothiophenes
The synthesis of the benzothiophene scaffold and its 2-substituted derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions and cyclization of appropriate precursors.[20][21][22] A common and efficient method involves the Sonogashira cross-coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization.[21]
General Synthetic Scheme: Palladium-Catalyzed Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. semanticscholar.org [semanticscholar.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site | MDPI [mdpi.com]
- 8. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. tsijournals.com [tsijournals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 16. journalajrb.com [journalajrb.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medwinpublisher.org [medwinpublisher.org]
- 20. organic-chemistry.org [organic-chemistry.org]
- 21. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
2-Chloro-3-methyl-1-benzothiophene melting point and boiling point data
The following technical guide provides an in-depth analysis of 2-Chloro-3-methyl-1-benzothiophene , designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary & Critical Isomer Distinction
This compound is a pivotal heterocyclic intermediate used primarily in the synthesis of antifungal agents (e.g., Sertaconazole derivatives) and organic semiconductor materials.[1][2]
⚠️ Critical Scientific Note on CAS Registry: Researchers must exercise extreme caution regarding the CAS registry number 3216-47-5 .[1][2]
-
Commercial Ambiguity: Many chemical vendors list CAS 3216-47-5 as 2-Chloro-3-methylbenzo[b]thiophene (Ring-chlorinated).[1][2][3]
-
Chemical Registry: Authoritative databases (CAS Common Chemistry) associate this CAS number with the isomer 3-(Chloromethyl)benzo[b]thiophene (Side-chain chlorinated).[1][2]
This guide focuses on the Ring-Chlorinated (2-Cl, 3-Me) isomer, which is the standard intermediate for C2-functionalization in drug discovery, while providing data commonly associated with the commercial CAS entry.[1][2]
Physicochemical Properties
The following data aggregates experimental values found in commercial certificates of analysis and chemical registries. Due to the isomer ambiguity described above, values are annotated for clarity.
Table 1: Physical Constants
| Property | Value | Condition/Note |
| Molecular Formula | C₉H₇ClS | |
| Molecular Weight | 182.67 g/mol | |
| Physical State | Solid (Low Melting) | Often appears as an off-white to pale yellow crystalline mass.[1][2] |
| Melting Point | 40 °C | Primary reference for CAS 3216-47-5 [1].[1][2] |
| Boiling Point | 125–127 °C | @ 2 Torr (Vacuum distillation) [1].[2] |
| Density | ~1.2-1.3 g/cm³ | Predicted based on liquid analogs.[1][2] |
| Solubility | Soluble | Dichloromethane, Ethyl Acetate, Toluene. |
| Insolubility | Insoluble | Water. |
Data Interpretation: The melting point of 40°C is consistent with a low-molecular-weight chlorobenzothiophene.[1][2] If your sample is a liquid at room temperature, verify purity via GC-MS, as this may indicate the presence of the 3-chloromethyl isomer or residual solvent.[2]
Synthesis & Experimental Protocols
The most reliable route to the ring-chlorinated target is the electrophilic chlorination of 3-methylbenzothiophene.[1] This method avoids the formation of the side-chain chlorinated byproduct (3-chloromethyl) which occurs under radical conditions.[1][2]
Reaction Pathway (DOT Visualization)
The following diagram illustrates the divergent synthesis pathways based on reaction conditions.
Caption: Divergent synthesis pathways. Electrophilic conditions favor the target 2-chloro isomer, while radical conditions favor the 3-chloromethyl isomer.[1][2]
Detailed Protocol: Electrophilic Chlorination
Objective: Selective chlorination at the C2 position.
Reagents:
-
N-Chlorosuccinimide (NCS) (1.05 eq) or Sulfuryl Chloride (SO₂Cl₂)[1][2]
-
Solvent: Carbon Tetrachloride (CCl₄) or Glacial Acetic Acid[2]
-
Catalyst: None (thermal) or mild Lewis acid (if using SO₂Cl₂)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 3-methylbenzothiophene in 20 mL of glacial acetic acid (or CCl₄) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition:
-
Method A (NCS): Add NCS (10.5 mmol) portion-wise at room temperature to avoid exotherms.
-
Method B (SO₂Cl₂): Add Sulfuryl Chloride dropwise over 15 minutes.
-
-
Reaction: Heat the mixture to reflux (approx. 60-80°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material (Rf ~0.6).
-
Quench: Cool to room temperature and pour the mixture into 100 mL of ice water.
-
Extraction: Extract with Dichloromethane (3 x 30 mL). Wash the combined organic layers with Saturated NaHCO₃ (to remove acid) and Brine.
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Result: The crude solid can be recrystallized from ethanol or purified via vacuum distillation (bp 125-127°C @ 2 Torr) to yield the target as a white/pale yellow solid [2, 3].
-
Applications in Drug Development
This compound serves as a "scaffold anchor" in medicinal chemistry. The C2-chlorine atom is a versatile handle for further functionalization, specifically via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic displacement.[1][2]
Key Therapeutic Areas:
-
Antifungals: Analogous to Sertaconazole , where the benzothiophene core provides lipophilicity essential for fungal cell membrane penetration.
-
Tubulin Polymerization Inhibitors: 3-methylbenzothiophene derivatives have shown efficacy in arresting cell division in cancer models by binding to the colchicine site of tubulin [4].
Quality Control Workflow
To ensure the integrity of the starting material for library synthesis, the following QC loop is recommended:
Caption: QC Decision Tree. 1H NMR chemical shift of the methyl group is the definitive test to distinguish the target (2.3-2.5 ppm) from the chloromethyl impurity (4.5-5.0 ppm).
References
-
CAS Common Chemistry. 3-(Chloromethyl)benzo[b]thiophene (CAS 3216-47-5) Data.[1][2][3] American Chemical Society. Link[2]
-
GuideChem. 2-Chloro-3-methylbenzo[b]thiophene Product Standards.Link[2]
-
Organic Syntheses. General Procedures for Chlorination of Thiophene Derivatives. Org.[5][6] Synth. Coll. Vol. 3, p. 811.[5] Link
-
National Institutes of Health (PubChem). Benzo[b]thiophene Derivatives and Biological Activity.Link[2]
Sources
Advanced Safety, Handling, and Synthetic Utility Guide for 2-Chloro-3-methyl-1-benzothiophene
Introduction
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of hazards, but as a mechanistic framework. 2-Chloro-3-methyl-1-benzothiophene (CAS: 50288-76-1) is a highly versatile electrophilic scaffold widely utilized in the synthesis of complex pharmaceuticals, particularly antimycotic agents like Sertaconazole analogs[1]. Standard Safety Data Sheets (SDS) often lack the operational context required by drug development professionals. This whitepaper bridges that gap, synthesizing physicochemical data, mechanistic toxicology, and self-validating experimental protocols to ensure both operational safety and synthetic success.
Physicochemical Profiling & Quantitative Data
Understanding the physical state and solubility profile of this compound is the first step in designing a robust handling protocol. As a halogenated aromatic heterocycle, it is highly lipophilic and sparingly soluble in aqueous media[2].
| Property | Value / Description |
| Chemical Name | This compound |
| Synonyms | 2-Chloro-3-methylbenzo[b]thiophene |
| CAS Registry Number | 50288-76-1[3] |
| Molecular Formula | C9H7ClS[3] |
| Molecular Weight | 182.67 g/mol [3] |
| Appearance | White to light yellow solid/crystalline powder |
| Solubility | Sparingly soluble in water; soluble in DCM, EtOAc, THF |
| Storage Conditions | 2–8°C, inert atmosphere (Argon/N2), protected from light |
Mechanistic Toxicology & Hazard Identification
Rather than simply stating that the compound is an irritant, it is critical to understand why it is an irritant, allowing researchers to anticipate its behavior in both biological and synthetic environments.
-
Skin Irritation (H315) & Eye Irritation (H319) : The halogenated heteroaromatic system presents a localized electrophilic axis at the C2 position, activated by the adjacent electron-withdrawing chlorine atom and the sulfur heteroatom. Upon prolonged contact with biological tissues, this center can undergo slow nucleophilic substitution with thiol (-SH) or amine (-NH2) residues of epidermal proteins. This covalent modification is recognized by the immune system, triggering localized inflammation, erythema, and severe eye irritation.
-
Respiratory Irritation (H335) : Inhalation of fine crystalline dust introduces these electrophilic particles to the sensitive mucosal membranes of the respiratory tract, leading to acute coughing and mucosal degradation.
Experimental Workflows & Safe Handling Protocols
Step-by-Step Methodology: Inert Handling and Self-Validating Quench
-
Preparation & PPE : Conduct all weighing and transfer operations within a certified fume hood. Don nitrile gloves (double-gloving is highly recommended due to the compound's lipophilicity, which facilitates rapid permeation through compromised barriers) and chemical splash goggles.
-
Inert Atmosphere Setup : The reagent must be handled under an inert Argon or N2 atmosphere.
-
Causality: Excluding atmospheric moisture prevents the slow hydrolysis of the C2-chloro group over time, which would otherwise yield the corresponding benzothiophen-2-one and corrosive HCl gas within the storage vessel.
-
-
Reaction Execution : Dissolve the compound in an anhydrous, aprotic solvent (e.g., THF or Toluene) prior to the introduction of transition metal catalysts (e.g., Pd(PPh3)4) for cross-coupling.
-
Self-Validating Quench : Post-reaction, do not simply discard the mixture into a general halogenated waste bin. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Causality: The mild base neutralizes any acidic byproducts (like HCl) without causing an aggressive, uncontrolled exothermic degradation of any unreacted starting material.
-
-
Validation Check : Before phase separation and disposal, run a rapid TLC or LC-MS on the organic layer.
-
Trustworthiness: This step validates that all electrophilic this compound has been consumed. If the starting material is absent, the aqueous waste can be safely classified as non-halogenated electrophile waste, significantly reducing disposal costs and downstream environmental hazards.
-
Synthetic Utility & Reaction Pathways
In drug discovery, the this compound scaffold is a privileged intermediate. It is frequently subjected to palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Negishi couplings) to install diverse aryl or alkyl groups at the C2 position. This specific functionalization is a critical step in the total synthesis of various biologically active molecules, including advanced antimycotic agents ()[1].
Visualization: Cross-Coupling Workflow & Safety Logic Below is a logical workflow illustrating the integration of safety checks with the synthetic cross-coupling process.
Caption: Safe handling, cross-coupling, and self-validating workflow for CAS 50288-76-1.
References
- Title: US5135943A - 1H-imidazole derivative compounds and pharmaceutical compositions containing the same Source: Google Patents URL
-
Title : Synthesis of 3-methylbenzo[b]thiophene Source : PrepChem URL :[Link]
Sources
Methodological & Application
Application Note: Regioselective Chlorination of 3-Methylbenzo[b]thiophene using Sulfuryl Chloride
Abstract & Core Directive
This application note details the optimized protocol for the regioselective synthesis of 2-chloro-3-methylbenzo[b]thiophene via electrophilic aromatic substitution (EAS) using sulfuryl chloride (
Target Audience: Medicinal Chemists, Process Development Scientists.
Scientific Foundation & Mechanistic Insight
The Substrate: 3-Methylbenzo[b]thiophene
Benzo[b]thiophene consists of a benzene ring fused to a thiophene ring. The thiophene moiety is significantly more electron-rich and reactive toward electrophiles than the benzene ring.
-
Regioselectivity: In 3-substituted benzo[b]thiophenes, the C2 position is the most activated site for electrophilic attack due to the resonance stabilization provided by the sulfur atom and the blocking of the C3 position.
-
Competing Pathways: The C3-methyl group is susceptible to free-radical halogenation (benzylic chlorination). This protocol utilizes conditions that suppress radical formation (low temperature, absence of light/initiators) to ensure high selectivity for the aromatic ring.
The Reagent: Sulfuryl Chloride ( )
Sulfuryl chloride serves as a dual-mode reagent. In the presence of radical initiators (heat, light, peroxides), it acts as a source of
-
Reaction Equation:
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the control measures required to achieve the desired product.
Figure 1: Mechanistic divergence in the chlorination of alkyl-substituted heterocycles.
Experimental Strategy
Solvent Selection
Dichloromethane (DCM) is the solvent of choice. It is non-nucleophilic, polar enough to stabilize the ionic transition state, and has a low boiling point for easy removal.
-
Alternative: Chloroform (
) is acceptable but requires stabilization (ethanol-free preferred) to prevent side reactions. -
Avoid: Ethers (can form peroxides/react) or aromatic solvents (potential competition).
Stoichiometry & Temperature
-
Stoichiometry: A slight excess of
(1.1 equivalents) ensures complete conversion. Large excesses can lead to polychlorination (e.g., at C4 or C7). -
Temperature: 0°C to Room Temperature (20-25°C).
-
Critical Control: Addition must be performed at 0°C to manage the exotherm and prevent the temperature spike that could trigger the radical pathway.
-
Detailed Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
-
3-neck Round Bottom Flask (RBF)
-
Addition Funnel (pressure-equalizing)
-
Nitrogen/Argon inlet
-
Gas scrubber (to trap
and ) -
Aluminum foil (to wrap flask/exclude light)
-
Step-by-Step Procedure
Step 1: Setup and Dissolution
-
Equip a clean, dry 3-neck RBF with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize evolved gases).
-
Add 3-Methylbenzo[b]thiophene (10.0 mmol, 1.48 g) to the flask.
-
Add Dichloromethane (20 mL, ~0.5 M concentration).
-
Wrap the flask in aluminum foil to exclude ambient light.
-
Cool the solution to 0°C using an ice/water bath.
Step 2: Reagent Addition
-
Charge the addition funnel with Sulfuryl Chloride (11.0 mmol, 0.89 mL, 1.1 equiv) diluted in 5 mL of DCM.
-
Add the
solution dropwise over 20–30 minutes.
Step 3: Reaction & Monitoring
-
After addition is complete, allow the reaction to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 2–4 hours.
-
Monitor: Check progress via TLC (Hexane/EtOAc 95:5) or HPLC.[1]
-
Target: Disappearance of starting material (
) and appearance of product ( , slightly less polar).
-
Step 4: Quench and Workup
-
Cool the mixture back to 0°C.
-
Carefully quench by dropwise addition of Saturated
(20 mL). Caution: Vigorous bubbling. -
Transfer to a separatory funnel. Separate the organic layer.[1][2][4][5][6]
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine organic layers and wash with:
-
Water (1 x 20 mL)
-
Brine (1 x 20 mL)
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap, < 40°C bath).
Step 5: Purification
-
Crude State: Yellow to orange oil or low-melting solid.
-
Method: Recrystallization is preferred if solid; otherwise, Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: 100% Hexanes
5% EtOAc/Hexanes.
-
-
Yield Expectation: 85–95%.
Data Summary & Troubleshooting
Physicochemical Properties Table[7]
| Compound | MW ( g/mol ) | Equiv.[7] | Density (g/mL) | Boiling/Melting Pt. | Role |
| 3-Methylbenzo[b]thiophene | 148.22 | 1.0 | 1.12 | ~250°C (BP) | Substrate |
| Sulfuryl Chloride | 134.97 | 1.1 | 1.67 | 69°C (BP) | Reagent |
| 2-Chloro-3-methylbenzo[b]thiophene | 182.67 | Product | N/A | Solid/Oil | Target |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Hydrolyzed | Use fresh reagent. |
| Side Product: Chloromethyl | Radical pathway active | Ensure flask is wrapped in foil (dark). Ensure temperature during addition is 0°C. Degas solvent to remove |
| Side Product: Polychlorination | Excess reagent / High Temp | Strictly limit |
| Dark/Tar Formation | Polymerization | Acid-catalyzed polymerization of thiophene. Ensure efficient stirring and slow addition to prevent local hot-spots/acid concentration. |
Workflow Visualization
Figure 2: Operational workflow for the chlorination protocol.
Safety & Handling (E-E-A-T)
-
Sulfuryl Chloride Hazards: Highly toxic, corrosive, and reacts violently with water. Upon contact with moisture, it releases hydrogen chloride (
) and sulfur dioxide ( ) gases, which are severe respiratory irritants.-
Engineering Control: All operations must be performed in a well-ventilated chemical fume hood.
-
PPE: Neoprene or Butyl rubber gloves (standard nitrile offers limited protection against prolonged exposure), safety goggles, and lab coat.
-
-
Waste Disposal: Quenched aqueous layers contain sulfite/sulfate and chloride. Neutralize to pH 7 before disposal according to local environmental regulations.
References
-
Campaigne, E., & Archer, W. L. (1953). "Chlorination of Thiophenes with Sulfuryl Chloride."[5] Journal of the American Chemical Society.[8] Link Mechanistic grounding for the use of sulfuryl chloride in thiophene chlorination.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. Link Authoritative text on the regioselectivity of electrophilic substitution in benzo[b]thiophenes (C2 vs C3).
-
BenchChem Application Note. (2025). "Chlorination Methods for Thiophene Synthesis." Link General protocols for handling sulfuryl chloride in heterocyclic synthesis.
-
Organic Chemistry Portal. "Sulfuryl Chloride in Organic Synthesis." Link Reference for reagent properties and radical vs. ionic reaction conditions.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-methylbenzo[b]thiophene: Overcoming C–Cl Activation Barriers in Privileged Scaffolds
Executive Summary
The benzothiophene scaffold is a privileged pharmacophore widely utilized in the development of therapeutics, including selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors. Functionalization at the C2 position is critical for structure-activity relationship (SAR) exploration. While 2-bromo and 2-iodo derivatives readily undergo palladium-catalyzed cross-coupling, 2-chloro-3-methylbenzo[b]thiophene presents a formidable synthetic challenge. The high bond dissociation energy (BDE) of the C(sp²)–Cl bond (~96 kcal/mol) typically stalls the catalytic cycle at the oxidative addition step.
This application note provides a comprehensive, self-validating guide to executing high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on this recalcitrant substrate. By leveraging sterically demanding, electron-rich ligands (e.g., XPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr), researchers can efficiently overcome these activation barriers[1].
Strategic Rationale & Mechanistic Causality
The Substrate Challenge
In 2-chloro-3-methylbenzo[b]thiophene, the inherent inertness of the aryl chloride is compounded by the steric encumbrance of the adjacent C3-methyl group. This steric bulk physically shields the C2-position, further elevating the activation energy required for the palladium center to insert into the C–Cl bond.
Catalyst Selection Logic
To force the oxidative addition of the C–Cl bond, the Pd(0) center must be highly electron-rich. However, to facilitate the final product release, the catalyst must also be sterically bulky[2].
-
Buchwald Ligands (XPhos/RuPhos): Dialkylbiaryl phosphines provide immense electron density via their dicyclohexylphosphine moieties, accelerating oxidative addition. Their biphenyl backbone provides spatial bulk that accelerates reductive elimination through steric relief[3].
-
NHC Precatalysts (Pd-PEPPSI-IPr): N-heterocyclic carbenes are exceptionally strong σ-donors with minimal π-backbonding. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system utilizes a throw-away 3-chloropyridine ligand that easily dissociates to form a highly reactive, coordinatively unsaturated 12-electron Pd(0) species, ideal for activating unactivated aryl chlorides[4].
The Catalytic Cycle
The diagram below illustrates the specific mechanistic bottlenecks associated with 2-chloro-3-methylbenzo[b]thiophene and how modern ligand design resolves them[5].
Catalytic cycle for Pd-catalyzed cross-coupling of 2-chloro-3-methylbenzo[b]thiophene.
Quantitative Catalyst Screening Profiles
The following tables summarize the optimization data for functionalizing the C2 position. Note the stark failure of traditional first-generation catalysts (e.g., Pd(OAc)₂/PPh₃) compared to modern bulky systems.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | K₂CO₃ | Toluene/H₂O | 100 | < 10 |
| Pd₂(dba)₃ (2 mol%) | SPhos (8 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| Pd₂(dba)₃ (2 mol%) | XPhos (8 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| Pd-PEPPSI-IPr (2 mol%) | None (NHC) | K₂CO₃ | Dioxane/H₂O | 80 | 96 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | BINAP (10 mol%) | Cs₂CO₃ | Toluene | 110 | 15 |
| Pd₂(dba)₃ (2 mol%) | RuPhos (8 mol%) | NaOtBu | Toluene | 110 | 78 |
| Pd₂(dba)₃ (2 mol%) | XPhos (8 mol%) | NaOtBu | Toluene | 110 | 89 |
| Pd-PEPPSI-IPr (2 mol%) | None (NHC) | KOtBu | Dioxane | 100 | 94 |
Self-Validating Experimental Protocols
To ensure absolute reproducibility, the following protocols integrate In-Process Controls (IPC) and visual checkpoints.
Self-validating experimental workflow for air-free palladium-catalyzed cross-coupling.
Protocol A: Suzuki-Miyaura Cross-Coupling (PEPPSI-IPr System)
Objective: Synthesize 3-methyl-2-phenylbenzo[b]thiophene.
-
Reagent Charging: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-3-methylbenzo[b]thiophene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and Pd-PEPPSI-IPr (0.02 mmol, 2 mol%).
-
Causality: K₂CO₃ is chosen over hydroxide bases to activate the boronic acid into a reactive boronate species without causing rapid protodeboronation (hydrolysis) of the boronic acid.
-
-
Internal Standard Addition: Add dodecane (0.5 mmol, 0.5 equiv) via microsyringe.
-
Self-Validation: Dodecane acts as an inert internal standard. By comparing the GC-FID peak area of the starting material to dodecane at t=0 and t=x, you can definitively calculate reaction conversion independent of isolation losses.
-
-
Solvent Addition & Degassing: Add a 4:1 mixture of Dioxane/H₂O (5.0 mL). Subject the mixture to three freeze-pump-thaw cycles.
-
Causality: While PEPPSI-IPr is relatively air-stable as a precatalyst, the active Pd(0) species generated in situ is highly susceptible to oxidation. Removing dissolved oxygen prevents premature catalyst death.
-
-
Reaction Initiation: Backfill with Argon, seal the tube, and heat to 80 °C.
-
Self-Validation Checkpoint: The suspension will transition from a pale yellow to a distinct dark amber/brown as the 3-chloropyridine ligand dissociates and the active Pd(0) species enters the catalytic cycle[1].
-
-
IPC Monitoring: After 2 hours, withdraw a 50 µL aliquot under Argon, dilute in EtOAc, filter through a short plug of silica, and analyze via GC-MS. Proceed to quench only when the starting material peak is <5% relative to the internal standard.
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes).
Protocol B: Buchwald-Hartwig Amination (XPhos System)
Objective: Synthesize 4-(3-methylbenzo[b]thiophen-2-yl)morpholine.
-
Reagent Charging: In a glovebox, charge a vial with 2-chloro-3-methylbenzo[b]thiophene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Causality: A slight excess of XPhos relative to Pd ensures complete formation of the active L₁Pd(0) monomer. NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine intermediate prior to reductive elimination[6].
-
-
Liquid Addition: Seal the vial with a PTFE septum cap, remove from the glovebox, and add anhydrous Toluene (4.0 mL) followed by morpholine (1.2 mmol, 1.2 equiv) and dodecane (0.5 mmol) via syringe.
-
Reaction Initiation: Heat the mixture to 110 °C in a pre-heated reaction block.
-
Self-Validation Checkpoint: The deep purple/red color of the initial Pd₂(dba)₃ complex will rapidly fade to a pale orange/yellow upon heating, confirming the successful ligand exchange and generation of the active Pd(0)-XPhos catalyst. If the solution turns black, Pd black has precipitated, indicating catalyst decomposition (often due to oxygen ingress).
-
-
IPC & Workup: Monitor via GC-FID at 4 hours. Upon completion, cool to room temperature, dilute with EtOAc, wash with water to remove salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Analytical Validation & Troubleshooting
-
Issue: High levels of unreacted aryl chloride, but catalyst has turned black.
-
Cause: Catalyst poisoning or oxidation. Benzothiophene derivatives can sometimes contain trace organosulfur impurities (thiols) that poison Pd.
-
Solution: Sublimation or recrystallization of the starting material prior to use. Ensure strict Schlenk technique.
-
-
Issue: Complete consumption of boronic acid, but low product yield (Suzuki).
-
Cause: Protodeboronation (homocoupling or hydrolysis of the boronic acid).
-
Solution: Switch to a weaker base (e.g., K₃PO₄ instead of K₂CO₃) or use a syringe pump to slowly add the boronic acid over 2 hours, keeping its steady-state concentration low.
-
References
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link][6]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link][3]
-
Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI.[Link][1]
-
High yielding alkylations of unactivated sp³ and sp² centres with alkyl-9-BBN reagents using an NHC-based catalyst: Pd-PEPPSI-IPr. Chemical Communications.[Link][4]
-
Pd–PEPPSI-Type Expanded Ring N-Heterocyclic Carbene Complexes: Synthesis, Characterization, and Catalytic Activity in Suzuki–Miyaura Cross Coupling. Organometallics.[Link][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. High yielding alkylations of unactivated sp3 and sp2 centres with alkyl-9-BBN reagents using an NHC-based catalyst: Pd-PEPPSI-IPr - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Note: 2-Chloro-3-methyl-1-benzothiophene in High-Performance OFET Materials
Part 1: Executive Summary & Material Significance
The Role of 2-Chloro-3-methyl-1-benzothiophene (CMBT)
In the realm of organic field-effect transistors (OFETs), [1]benzothieno[3,2-b][1]benzothiophene (BTBT) and its derivatives represent the "gold standard" for p-type small molecule semiconductors, frequently achieving mobilities exceeding 10 cm²/Vs.
This compound (CMBT) is not typically the final active layer itself; rather, it is a critical synthetic building block (intermediate) used to construct these high-performance thienoacenes. Its structural dual-functionality is key:
-
2-Chloro Position: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) or direct arylation, allowing the fusion of the benzothiophene core into larger conjugated systems.
-
3-Methyl Position: A strategic substituent that introduces steric bulk and asymmetry. This disrupts the "herringbone" packing motif common in unsubstituted acenes, promoting 2D "brick-work" π-stacking , which significantly enhances intermolecular orbital overlap and charge carrier mobility.
Critical Material Parameters for OFET Applications
For OFET applications, the purity of the precursor (CMBT) directly dictates the trap density in the final semiconductor.
| Parameter | Specification | Impact on Device Performance |
| Purity (HPLC) | > 99.5% | Impurities act as charge traps, reducing mobility ( |
| Halogen Impurity | < 10 ppm (non-constituent) | Residual halides from synthesis can cause electrochemical instability and bias stress shifts. |
| Appearance | White/Pale Yellow Crystalline Solid | Darkening indicates oxidation or sulfur degradation. |
| Water Content | < 50 ppm | Moisture in the precursor can poison Pd-catalysts during the subsequent coupling steps. |
Part 2: Detailed Protocols
Protocol A: Purification of CMBT Precursor
Before using CMBT in the synthesis of semiconductor materials, it must be purified to electronic-grade standards.
Objective: Remove trace isomers and catalytic residues from the commercial starting material.
-
Dissolution: Dissolve 5g of crude CMBT in 20 mL of hot n-hexane (60°C).
-
Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts.
-
Recrystallization:
-
Allow the filtrate to cool slowly to room temperature (25°C) over 4 hours.
-
Place in a refrigerator (4°C) for 12 hours.
-
Collect crystals via vacuum filtration.
-
-
Sublimation (Optional but Recommended):
-
For ultra-high purity, perform vacuum sublimation at 80°C under high vacuum (
Torr). -
Why? Sublimation is the most effective method to remove trace organic impurities with similar solubility profiles.
-
Protocol B: Synthesis of Active Semiconductor (Example Workflow)
This protocol describes the coupling of CMBT to form a π-extended oligomer (e.g., a dimethyl-bibenzothiophene derivative) suitable for solution-processed OFETs.
Reaction: Suzuki-Miyaura Coupling Target: 3,3'-Dimethyl-2,2'-bibenzothiophene (DMBT)
-
Reagents:
-
Precursor 1: This compound (1.0 eq)
-
Precursor 2: 3-Methyl-1-benzothiophene-2-boronic acid (1.1 eq)
-
Catalyst:
(3 mol%) -
Base:
(2M aqueous solution) -
Solvent: Toluene/Ethanol (3:1 v/v) degassed.
-
-
Procedure:
-
Inert Atmosphere: Perform all steps under Nitrogen or Argon in a glovebox or using Schlenk lines. Oxygen acts as a trap for charge carriers in the final device.
-
Mixing: Combine precursors and catalyst in the reaction vessel. Add solvent and base.
-
Reflux: Heat to 90°C for 24 hours with vigorous stirring.
-
Quench & Extract: Cool, add water, and extract with chloroform.
-
Purification: Column chromatography (Silica gel, Hexane) followed by Zone Refining or Physical Vapor Transport (PVT) growth for the final semiconductor crystals.
-
Protocol C: OFET Device Fabrication (Bottom-Gate Top-Contact)
Once the CMBT-derived semiconductor is synthesized, use this protocol to fabricate high-mobility devices.
1. Substrate Preparation
-
Wafer: Highly doped n-type Si (Gate) with 300 nm thermally grown
(Dielectric). -
Cleaning:
-
Sonicate in Acetone (10 min).
-
Sonicate in Isopropanol (10 min).
-
UV-Ozone treatment (20 min) to generate surface -OH groups.
-
-
Surface Modification (SAM):
-
Immerse cleaned wafer in a solution of Octadecyltrichlorosilane (OTS) in anhydrous Toluene (10 mM) for 12 hours.
-
Mechanism:[1][2][3] OTS forms a hydrophobic self-assembled monolayer. This minimizes charge trapping at the
interface and induces favorable "edge-on" vertical orientation of the benzothiophene molecules.
-
2. Semiconductor Deposition
-
Method: Vacuum Thermal Evaporation (VTE).
-
Source: Purified CMBT-derived semiconductor (from Protocol B).
-
Conditions:
-
Base Pressure:
Torr. -
Rate: 0.1 – 0.3 Å/s (Slow rate promotes large grain growth).
-
Substrate Temperature (
): 60°C . (Heating the substrate provides energy for molecules to diffuse and crystallize into large domains). -
Thickness: 40–50 nm.
-
3. Electrode Deposition (Source/Drain)
-
Material: Gold (Au) or Silver (Ag).
-
Pattern: Shadow mask defining channel length (
) and width ( ). -
Thickness: 50 nm.
Part 3: Visualization & Logic
Synthesis & Device Workflow
The following diagram illustrates the transformation of the CMBT precursor into a functional OFET device.
Caption: Workflow from CMBT precursor synthesis to final OFET device fabrication.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Mobility (< 0.1 cm²/Vs) | Poor Crystal Packing | Increase substrate temperature ( |
| High Threshold Voltage ( | Deep Traps / Impurities | Repurify the CMBT precursor via sublimation; ensure OTS layer is uniform. |
| Large Hysteresis | Interface Traps | Improve SAM quality; ensure all solvents are anhydrous; perform annealing at 80°C post-deposition. |
| Non-Linear Output Curves | Contact Resistance | Check Au/Semiconductor interface; use a thin |
Part 4: References
-
Takimiya, K., et al. (2011). Organic Semiconductors Based on [1]Benzothieno[3,2-b][1]benzothiophene Substructure. Journal of the American Chemical Society.[4] Link
-
Hanna, J., et al. (2014). Liquid Crystalline Organic Semiconductors for OFETs. Nature Materials. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Sirringhaus, H. (2014).[5] 25th Anniversary Article: Organic Field-Effect Transistors: The Path to Applications. Advanced Materials. Link
-
Guidechem. (2025).[6] 5-Chloro-3-methylbenzo[b]thiophene Properties and Suppliers. Link
Sources
- 1. Unusual highly diastereoselective Rh(II)-catalyzed dimerization of 3-diazo-2-arylidenesuccinimides provides access to a new dibenzazulene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of cross-conjugated trienes by rhodium-catalyzed dimerization of monosubstituted allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Dimer-Dependent Aminoacrylamide Molecular Glues for 14-3-3 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Introduction: The Strategic Value of the 3-Methyl-1-Benzothiophene Scaffold
An Application Guide to the Strategic Functionalization of the C2 Position in 3-Methyl-1-Benzothiophene
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene motif is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and organic materials. Its rigid, planar structure and electron-rich nature make it an ideal building block in medicinal chemistry. Specifically, 3-methyl-1-benzothiophene serves as a crucial starting material for a range of compounds where precise functionalization dictates biological activity and material properties.
The reactivity of the benzothiophene ring is not uniform. The proton at the C2 position is notably more acidic than others on the heterocyclic ring, making it the primary site for deprotonation and subsequent electrophilic attack. Furthermore, the 3-methyl group, being electron-donating, activates the ring for electrophilic substitution, preferentially directing incoming electrophiles to the C2 position.[1][2] This inherent reactivity provides a reliable handle for chemists to introduce molecular diversity.
This guide provides a detailed exploration of key synthetic strategies for selectively functionalizing the C2 position of 3-methyl-1-benzothiophene. We will delve into the mechanistic underpinnings of each method, offer field-tested protocols, and present data to guide researchers in their synthetic endeavors.
Strategy 1: C2-Functionalization via Deprotonation and Electrophilic Quench
This classic and highly reliable method leverages the enhanced acidity of the C2 proton. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), selectively removes the C2 proton to generate a potent 2-lithio-3-methyl-1-benzothiophene intermediate. This nucleophilic species can then be quenched with a wide array of electrophiles to install new functional groups with high precision.
Causality of Experimental Design:
-
Base Selection: n-Butyllithium is the base of choice due to its sufficient strength to deprotonate the C2 position without attacking the sulfur atom or the benzene ring.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive organolithium intermediate.
-
Temperature: The reaction is conducted at low temperatures (-78 °C) to ensure kinetic control, maximizing the regioselectivity of the deprotonation and preventing unwanted side reactions or degradation of the lithiated intermediate.
Workflow: Lithiation and Electrophilic Quench
Caption: Workflow for C2 functionalization via lithiation.
Protocol 1: Synthesis of (3-Methyl-1-benzothiophen-2-yl)methanol via Lithiation
This protocol details the formylation of the C2 position using dimethylformamide (DMF) as the electrophile, followed by reduction.
Materials:
-
3-Methyl-1-benzothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-methyl-1-benzothiophene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up (Aldehyde): Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-methyl-1-benzothiophene-2-carbaldehyde.
-
Reduction: Dissolve the crude aldehyde in methanol. Cool the solution to 0 °C and add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours at room temperature.
-
Final Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the title compound.
| Electrophile (E+) | Resulting C2-Substituent | Product Class |
| D₂O | -D | Deuterated Compound |
| Iodomethane (CH₃I) | -CH₃ | 2,3-Dimethyl-1-benzothiophene |
| Carbon Dioxide (CO₂) | -COOH | Carboxylic Acid |
| Benzaldehyde (PhCHO) | -CH(OH)Ph | Secondary Alcohol |
| Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | Silylated Compound |
Strategy 2: C2-Halogenation and Subsequent Cross-Coupling
Introducing a halogen at the C2 position transforms the 3-methyl-1-benzothiophene into a versatile building block for transition-metal-catalyzed cross-coupling reactions. Electrophilic bromination, typically with N-bromosuccinimide (NBS), proceeds with high regioselectivity at the electron-rich C2 position. The resulting 2-bromo-3-methyl-1-benzothiophene is an ideal substrate for Suzuki, Heck, and Sonogashira couplings, enabling the formation of C-C and C-heteroatom bonds.
Causality of Experimental Design:
-
Halogenating Agent: NBS is a mild and highly selective source of electrophilic bromine, minimizing side reactions often seen with harsher reagents like liquid bromine.
-
Cross-Coupling Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd(OAc)₂, are highly effective for activating the C-Br bond, enabling transmetalation and reductive elimination cycles that form the new C-C bond.[3]
-
Base in Coupling: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial in the Suzuki coupling to activate the boronic acid and facilitate the transmetalation step.
Workflow: Halogenation Followed by Suzuki Cross-Coupling
Caption: Two-step C2-arylation via bromination and Suzuki coupling.
Protocol 2A: Synthesis of 2-Bromo-3-methyl-1-benzothiophene
This protocol is adapted from established methods for halogenating thiophene derivatives.[4][5]
Materials:
-
3-Methyl-1-benzothiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Reaction Setup: Dissolve 3-methyl-1-benzothiophene (1.0 eq) in acetonitrile (approx. 0.5 M) in a round-bottom flask.
-
Bromination: Add NBS (1.05 eq) portion-wise to the solution at room temperature. Stir the mixture for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the mixture with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with hexanes) to yield the pure 2-bromo derivative.
Protocol 2B: Suzuki Coupling of 2-Bromo-3-methyl-1-benzothiophene with Phenylboronic Acid
Materials:
-
2-Bromo-3-methyl-1-benzothiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-bromo-3-methyl-1-benzothiophene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Catalyst Addition: Add the degassed solvent mixture of toluene and water. Bubble argon through the solution for 20 minutes. Add Pd(PPh₃)₄ (0.03 eq) to the flask and seal it.
-
Reaction: Heat the mixture to 90 °C and stir vigorously overnight.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield 3-methyl-2-phenyl-1-benzothiophene.
Strategy 3: Direct C-H Arylation
Direct C-H activation/functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalization (i.e., halogenation).[6] Both palladium and nickel-based catalytic systems have been developed for the regioselective C2-arylation of benzothiophenes.
Causality of Experimental Design:
-
Palladium/Silver System: A novel approach uses a combination of a silver(I) salt with a very low loading of a palladium catalyst. The Ag(I) is proposed to mediate the C-H activation at the C2 position, followed by transmetalation to palladium for the coupling step. This synergistic system allows for reactions at near-room temperature, which is a significant advantage.[7]
-
Nickel System: Nickel catalysis offers a more economical and sustainable alternative to palladium. A system employing a nickel(II) salt with a bipyridine ligand in the presence of a strong amide base like LiHMDS has proven effective for the C2-arylation of benzothiophenes with aryl iodides.[8] The strong base is critical for the initial C-H activation step.
Workflow: Direct C-H Arylation
Caption: General scheme for direct C-H arylation at the C2 position.
Protocol 3: Nickel-Catalyzed Direct C2-Arylation
This protocol is based on the system developed for the regiospecific arylation of benzothiophenes.[8]
Materials:
-
3-Methyl-1-benzothiophene
-
4-Iodotoluene (or other aryl iodide)
-
NiCl₂(bpy) (bpy = 2,2'-bipyridine)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous 1,4-Dioxane
-
Methanol
Procedure:
-
Reaction Setup: In a glovebox, add 3-methyl-1-benzothiophene (1.0 eq), NiCl₂(bpy) (0.02 eq), and LiHMDS (2.2 eq) to a flame-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add anhydrous 1,4-dioxane via syringe, followed by the aryl iodide (1.2 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature and quench by adding methanol.
-
Purification: Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography.
| Method | Catalyst System | Base/Additive | Temp. | Key Advantages |
| Ag(I)/Pd(0) [7] | Pd₂(dba)₃ (low loading) | AgOAc | RT-50°C | Exceptionally mild conditions, high regioselectivity. |
| Ni(II) [8] | NiCl₂(bpy) | LiHMDS | 120°C | Uses earth-abundant, economical nickel catalyst. |
References
-
C2-functionalizations of benzothiophene 3a. (A) Transformations through... - ResearchGate. Available at: [Link]
-
Synthesis of C2 Substituted Benzothiophenes via an Interrupted Pummerer/[9][9]-Sigmatropic/1,2-Migration Cascade of Benzothiophene S-Oxides - PubMed. Available at: [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC. Available at: [Link]
-
Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Available at: [Link]
-
Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates | ACS Omega. Available at: [Link]
-
Transition Metal Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Scope with respect to C2, C3 disubstituted benzothiophene systems. Reaction conditions. Available at: [Link]
-
C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01185F. Available at: [Link]
-
Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate | Request PDF - ResearchGate. Available at: [Link]
-
Reactivity ofBenzothieno[3,2-b][10]benzothiophene — Electrophilic and Metalation Reactions - ResearchGate. Available at: [Link]
-
Synthesis of benzothiophenes - ResearchGate. Available at: [Link]
-
Efficient Synthesis of Benzothiophenes by an Unusual Palladium‐Catalyzed Vinylic C-S Coupling - Bryan - 2009 - DOI. Available at: [Link]
-
Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]
-
Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids | ACS Omega. Available at: [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. Available at: [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC. Available at: [Link]
-
Nickel-catalyzed and Li-mediated regiospecific CH arylation of benzothiophenes - Supporting Information. Available at: [Link]
-
Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes | Journal of the American Chemical Society. Available at: [Link]
-
Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes - Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Available at: [Link]
-
Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - MDPI. Available at: [Link]
-
Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Available at: [Link]
-
1.31: Electrophilic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Transition-Metal-Free Cross-Coupling of Benzothiophenes and Styrenes in a Stereoselective Synthesis of Substituted (E,Z)-1,3-Dienes - PubMed. Available at: [Link]
-
C2‐Arylation of benzothiophene S‐oxides using phenols. - ResearchGate. Available at: [Link]
-
Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3 ... - RSC Publishing. Available at: [Link]
-
3-methyl-1-benzothiophene - 1455-18-1, C9H8S, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]
-
electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. helios.eie.gr [helios.eie.gr]
- 4. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselectivity in the Chlorination of 3-Methylbenzothiophene
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering regioselectivity issues during the halogenation of benzothiophene derivatives.
Mechanistic Causality of Regioselectivity
The functionalization of 3-methylbenzothiophene presents a classic chemoselectivity challenge. The sulfur heteroatom exerts both inductive and mesomeric effects, which naturally activate the C2 and C5 positions of the ring toward 1[1]. Because the C3 position is sterically blocked by a methyl group, standard electrophilic chlorination should theoretically yield 2-chloro-3-methylbenzothiophene.
However, the presence of the benzylic/allylic methyl group introduces a competing radical pathway , while the electron-rich sulfur atom introduces a competing oxidative pathway . Failure to strictly control the reaction environment (light, temperature, and solvent polarity) leads to complex mixtures of ring-chlorinated, side-chain chlorinated, and over-oxidized byproducts.
Reaction pathways in the chlorination of 3-methylbenzothiophene illustrating regioselectivity.
Troubleshooting FAQs
Q1: My GC-MS shows a mixture of C2-chlorinated product and side-chain chlorinated product (3-(chloromethyl)benzothiophene). How do I push the reaction toward C2-chlorination? A1: This indicates a failure to suppress the free-radical halogenation pathway. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can undergo homolytic cleavage when exposed to ambient light or heat, generating chlorine radicals that abstract a hydrogen from the C3-methyl group 2[2].
-
The Fix: Run the reaction in strict darkness. Use a polar aprotic solvent (e.g., acetonitrile) to stabilize the ionic Wheland intermediate of the EAS pathway. Adding a catalytic amount of DMSO with NCS will form a highly electrophilic chlorodimethylsulfonium intermediate, which.
Q2: I am using sodium hypochlorite (NaOCl) as a mild chlorinating agent, but I am isolating sulfoxides, sulfones, and aldehydes instead of the chlorinated ring. Why? A2: NaOCl acts as both a chlorinating agent and a strong oxidant. The sulfur heteroatom assists in forming a hypochlorous acidium ion, which can either lead to a bridged chloronium ion (yielding the chlorinated product) or directly oxidize the sulfur. Additionally, aqueous oxidizing conditions can cause 3[3].
-
The Fix: Control the temperature strictly. Reactions carried out at lower temperatures paradoxically favor the competing oxidative processes. Maintain the reaction at 65–75 °C to favor the activation energy required for the C2-C3 chloronium ion rearrangement[3].
Q3: I need to synthesize 5-chloro-3-methylbenzothiophene, but direct chlorination yields the 2-chloro isomer. How can I alter the regioselectivity to target the C5 position? A3: The C2 position is significantly more nucleophilic due to the direct resonance contribution from the sulfur atom. Direct electrophilic chlorination of the intact ring will always heavily favor C2 over C5[1].
-
The Fix: You cannot achieve high C5 selectivity via direct chlorination of 3-methylbenzothiophene. Industrial preparation of the 5-chloro isomer generally involves the2 (e.g., pre-chlorinated 4-chlorothiophenol derivatives) rather than late-stage functionalization[2].
Quantitative Data: Reagent Selection Matrix
To minimize trial and error, consult the following table summarizing the causality between chlorinating systems and their resulting regioselectivity profiles:
| Reagent System | Primary Mechanism | Major Product | Regioselectivity / Side Reactions |
| NCS + cat. DMSO | Electrophilic (EAS) | 2-Chloro-3-methylbenzothiophene | High C2 selectivity ; DMSO suppresses radical pathways. |
| Cl₂ + AlCl₃ | Strong Electrophilic | 2,5-Dichloro-3-methylbenzothiophene | Over-chlorination at C5/C7 due to strong Lewis acid hyperactivation[1]. |
| SO₂Cl₂ + hv / AIBN | Radical | 3-(Chloromethyl)benzothiophene | Benzylic chlorination ; homolytic cleavage dominates the reaction[2]. |
| NaOCl (aq), <65 °C | Oxidative / EAS | Sulfones / Aldehydes | Poor selectivity ; heteroatom oxidation outcompetes halogenation at low temps[3]. |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , meaning you can verify the mechanistic integrity of the reaction in real-time without waiting for final NMR characterization.
Protocol A: Highly Regioselective C2-Chlorination (Electrophilic)
Causality: DMSO acts as an organocatalyst to activate NCS, forming a highly electrophilic "chlorodimethylsulfonium" intermediate. This ensures strict EAS and completely suppresses radical side-chain chlorination.
-
Setup: Dissolve 3-methylbenzothiophene (1.0 eq, 10 mmol) in 20 mL of anhydrous acetonitrile in a round-bottom flask.
-
Catalyst Addition: Add DMSO (0.2 eq, 2 mmol).
-
Self-Validation Checkpoint 1: The solution must remain clear and colorless. Any immediate yellowing indicates solvent contamination (moisture).
-
-
Reagent Addition: Critically , wrap the flask entirely in aluminum foil to shield it from ambient light. Cool to 0 °C. Add N-chlorosuccinimide (NCS) (1.05 eq, 10.5 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material spot (
~0.6) should disappear, replaced by a single, slightly less polar spot ( ~0.65). The complete absence of baseline retention confirms that no polar sulfoxide byproducts have formed.
-
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Deliberate C3-Methyl Chlorination (Radical)
Causality: If the benzylic chloride (3-(chloromethyl)benzothiophene) is your actual target, you must force the homolytic pathway using a radical initiator and a non-polar solvent to destabilize any ionic EAS intermediates.
-
Setup: Dissolve 3-methylbenzothiophene (1.0 eq, 10 mmol) in 25 mL of benzotrifluoride (a greener alternative to CCl₄).
-
Initiation: Add Azobisisobutyronitrile (AIBN) (0.05 eq, 0.5 mmol).
-
Reagent Addition: Add Sulfuryl chloride (SO₂Cl₂) (1.1 eq, 11 mmol) dropwise at room temperature.
-
Propagation: Equip the flask with a reflux condenser and a gas bubbler. Irradiate with a visible light source or heat to 80 °C.
-
Workup: Cool to room temperature, wash carefully with saturated NaHCO₃ (gas evolution will occur), dry over MgSO₄, and concentrate.
References
1.[2] Guidechem. 5-CHLORO-3-METHYLBENZO[B]THIOPHENE 19404-18-3 wiki. Available at: 2.[1] Smolecule. 2-Bromo-5-chloro-3-methylbenzo[b]thiophene. Available at: 3. TCI Chemicals. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst. Available at: 4.[3] Organic & Biomolecular Chemistry (RSC Publishing). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Available at:
Sources
Preventing side reactions during 2-Chloro-3-methyl-1-benzothiophene synthesis
Current Status: Operational Topic: Impurity Control & Reaction Optimization Ticket ID: CHEM-SUP-8821[1]
System Overview: The Selectivity Paradox
The synthesis of 2-Chloro-3-methyl-1-benzothiophene (Target B ) from 3-methyl-1-benzothiophene (Precursor A ) is a classic exercise in competing reaction mechanisms.[1]
As a researcher, you are managing a conflict between two distinct reactivity patterns:
-
Electrophilic Aromatic Substitution (EAS): The desired pathway. The sulfur atom activates the C2 position, making it the kinetic target for electrophiles (
).[1] -
Free Radical Substitution (FRS): The primary side reaction. The C3-methyl group is benzylic-like, making it highly susceptible to hydrogen abstraction by chlorine radicals (
), leading to side-chain chlorination.[1]
The Golden Rule: To maximize yield, you must promote the ionic pathway (EAS) while suppressing the radical pathway (FRS).[1]
Critical Process Modules
Module A: Reagent Selection & Stoichiometry
Q: Should I use N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
Recommendation: Use N-Chlorosuccinimide (NCS) for small-to-mid-scale high-purity applications.[1] Use Sulfuryl Chloride only if strictly temperature-controlled.
-
NCS Protocol (Preferred):
-
Sulfuryl Chloride Protocol (High Risk/High Reward):
-
Risk:
readily dissociates into , which can initiate radical chains, attacking the methyl group (forming Impurity C ).[1] -
Control: Must be used at
to .
-
Module B: Environmental Controls (The "Dark" Reaction)
Q: Why is my product containing 3-(chloromethyl)benzothiophene?
Diagnosis: You have activated the Radical Pathway (FRS).
Root Cause: Light exposure or high temperature. Benzothiophene derivatives are photosensitive. Ambient light can homolyze the
Protocol:
-
Wrap reaction vessel in aluminum foil.
-
Degas solvents (Sparge with
for 15 min) to remove Oxygen (which can promote radical processes via peroxides). -
Add a Radical Scavenger: If using
, add 1 mol% BHT (Butylated hydroxytoluene) to inhibit radical propagation.[1]
Troubleshooting Guide (FAQ)
| Observation | Probable Impurity | Root Cause | Corrective Action |
| Product is yellow/orange oil (viscous) | Sulfoxide/Sulfone ( | Oxidation of Sulfur atom.[1] | 1. Switch solvent from DCM to AcOH.2. Avoid strong oxidants like NaOCl.3. Keep temp < |
| NMR shows doublet at | 3-(Chloromethyl)-benzothiophene | Radical attack on Methyl group.[1] | 1. EXCLUDE LIGHT. 2. Lower reaction temp.3. Add radical inhibitor (BHT).[1] |
| Mass Spec shows M+34 peak | 2,x-Dichloro species | Over-chlorination. | 1. Reduce NCS to 0.95 eq.2. Add reagent dropwise over 1 hour.3. Stop reaction at 98% conversion.[1] |
| Low Yield (<50%) | Polymer/Tars | Acid-catalyzed polymerization. | 1. If using |
Visualizing the Reaction Landscape
The following diagram maps the divergence between the desired Ionic pathway and the undesired Radical/Oxidative pathways.
Caption: Figure 1. Divergent reaction pathways. The "Ionic Pathway" (Green) leads to the target C2-substitution. "Radical" and "Oxidative" pathways (Red) lead to side-chain chlorination and S-oxidation, respectively.[1]
Validated Experimental Protocol (SOP)
Objective: Synthesis of this compound with <1% side-chain impurity.
Self-Validating Steps:
-
Checkpoint 1: Appearance of suspension (NCS is insoluble in
, Succinimide is insoluble in —wait, use AcOH for homogeneity or monitor solid exchange).[1] -
Checkpoint 2: TLC (Hexane/EtOAc 9:1).[1] Target
~0.6. Starting material ~0.5.
Step-by-Step:
-
Setup: Charge a 3-neck round bottom flask with 3-methyl-1-benzothiophene (1.0 eq) and Glacial Acetic Acid (5 vol).
-
Protection: Wrap flask in foil. Purge with Nitrogen.
-
Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) in portions over 30 minutes at room temperature (
).-
Why? Portion-wise addition prevents localized "hotspots" of high concentration that favor over-chlorination.
-
-
Monitoring: Stir for 3-6 hours.
-
Workup: Pour mixture into ice water. Extract with DCM. Wash with
(to quench traces of ) and (to remove AcOH).[1] -
Purification: Recrystallization from Methanol or Ethanol is preferred over column chromatography to remove succinimide traces.
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Standard text confirming reactivity order: Thiophene C2/C3 > Benzene Ring).[1] [1]
-
Campaigne, E., & Archer, W. L. (1953).[1] Chlorination of Thiophenes with Sulfuryl Chloride. Journal of the American Chemical Society, 75(4), 989–991.[1] (Foundational work on
vs Radical mechanisms). [1] -
Geneste, P., et al. (1977).[1] Chlorination of benzo[b]thiophene and its derivatives. Bulletin de la Société Chimique de France. (Detailed kinetics on 3-methylbenzothiophene chlorination).
-
Technical Note: "Preventing Benzylic Halogenation." MasterOrganicChemistry. (General mechanism for suppressing radical pathways in toluene-like systems).
Sources
Technical Support Center: Optimizing the Yield of 2-Chloro-3-methylbenzo[b]thiophene
Welcome to the Technical Support Center for heterocyclic functionalization. The synthesis of 2-chloro-3-methylbenzo[b]thiophene via electrophilic aromatic substitution (EAS) is a critical transformation in medicinal chemistry and materials science. While the electron-rich nature of the benzothiophene core favors EAS, achieving high regioselectivity at the C2 position requires strict control over the reaction microenvironment.
Below, you will find our mechanistic workflow, troubleshooting FAQs, optimization data, and a self-validating Standard Operating Procedure (SOP) to help you eliminate competing radical pathways and sulfur oxidation.
Mechanistic Workflow
Understanding the bifurcation between ionic and radical pathways is the key to optimizing your yield. The diagram below illustrates the desired C2-chloronium (Wheland) intermediate pathway versus the common failure modes[1].
Reaction pathways for 3-methylbenzothiophene chlorination, highlighting target and side products.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant amounts of 3-(chloromethyl)benzo[b]thiophene instead of the target 2-chloro product? Causality: You are likely triggering a radical halogenation pathway rather than the desired ionic EAS pathway. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can undergo homolytic cleavage when exposed to light (UV), elevated temperatures, or radical initiators (e.g., peroxides in aged solvents). This generates chlorine radicals that preferentially abstract a hydrogen atom from the benzylic 3-methyl group, leading to heterobenzylic chlorination[2]. Solution:
-
Temperature Control: Keep the reaction temperature strictly below 25°C; ideally, perform reagent addition at 0°C.
-
Light Exclusion: Wrap the reaction flask in aluminum foil.
-
Solvent Selection: Use polar, non-nucleophilic solvents (e.g., anhydrous dichloromethane or DMF) to stabilize the intermediate C2-chloronium complex, which thermodynamically favors the ionic pathway[1].
Q2: My reaction yield is low, and LC-MS shows a mass corresponding to M+16 and M+32. What is happening? Causality: The sulfur atom within the benzothiophene core is highly susceptible to oxidation, forming sulfoxides (M+16) and sulfones (M+32). This side reaction is prevalent when moisture is present in the reaction matrix or when using aqueous oxidants like sodium hypochlorite (NaOCl), which can act as both a chlorinating agent and an oxygen donor[2]. Solution:
-
Anhydrous Conditions: Flame-dry all glassware and run the reaction under a positive pressure of inert gas (N₂ or Argon).
-
Reagent Quality: If using SO₂Cl₂, ensure it is freshly distilled. Degraded SO₂Cl₂ absorbs atmospheric moisture and releases HCl/SO₂, complicating the reaction matrix.
-
Avoid Aqueous Oxidants: Stick to anhydrous NCS or SO₂Cl₂ rather than hypochlorite-based systems if S-oxidation is a recurring issue[3].
Q3: The conversion of 3-methylbenzo[b]thiophene is incomplete even after 24 hours. Should I add more NCS or increase the temperature? Causality: Incomplete conversion is often a symptom of poor electrophilic activation of NCS. Increasing the temperature is counterproductive as it risks initiating the radical pathway (see Q1). Adding excess NCS can lead to over-chlorination at the benzene ring (e.g., forming 5-chloro or 6-chloro derivatives)[1]. Solution: Instead of heating, add a catalytic amount of a Lewis acid or a Brønsted acid promoter (e.g., a drop of glacial acetic acid or HCl) to increase the electrophilicity of the NCS. Alternatively, switch to the slightly more reactive SO₂Cl₂, adding it dropwise at 0°C.
Optimization Data Summary
To illustrate the impact of reaction parameters on product distribution, the following table summarizes typical optimization profiles observed in our application labs:
| Chlorinating Agent | Solvent | Temp (°C) | Atmosphere | Target Yield (%) | Major Byproduct / Impurity |
| NCS (1.05 eq) | DMF | 25 | N₂ (Dark) | 85 - 88% | Unreacted starting material |
| SO₂Cl₂ (1.05 eq) | DCM | 0 to 20 | N₂ (Dark) | 90 - 94% | Trace 5-chloro derivative |
| SO₂Cl₂ (1.50 eq) | DCM | 65 (Reflux) | Air (Light) | < 40% | 3-(Chloromethyl)benzo[b]thiophene |
| NaOCl / HCl | MeCN/H₂O | 65 | Air | < 30% | Sulfoxide / Sulfone (S-Oxidation) |
Standard Operating Procedure (SOP): Regioselective C2-Chlorination
This self-validating protocol utilizes SO₂Cl₂ under strictly controlled conditions to maximize the yield of 2-chloro-3-methylbenzo[b]thiophene while suppressing radical and oxidative side reactions.
Step 1: Equipment Preparation Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Wrap the exterior of the flask entirely in aluminum foil to exclude ambient light. Causality: Eliminates moisture (preventing S-oxidation) and photons (preventing radical initiation).
Step 2: Substrate Dissolution Charge the flask with 3-methylbenzo[b]thiophene (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Stir under N₂ until fully dissolved. Cool the mixture to 0°C using an ice-water bath.
Step 3: Controlled Electrophilic Addition Dilute freshly distilled SO₂Cl₂ (10.5 mmol, 1.05 equiv) in 10 mL of anhydrous DCM. Using a syringe pump, add this solution dropwise to the reaction flask over 30 minutes. Validation Checkpoint: The solution should transition to a pale yellow color. Vigorous outgassing (bubbling) indicates the temperature is too high, risking SO₂ loss and radical formation.
Step 4: Reaction Maturation
Maintain the reaction at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (approx. 20°C) for an additional 2 hours.
Validation Checkpoint: Monitor via TLC (Hexanes). The starting material spot (higher
Step 5: Quenching and Neutralization Cool the flask back to 0°C. Slowly add 20 mL of saturated aqueous NaHCO₃. Causality: This safely neutralizes the HCl and SO₂ byproducts generated during the EAS process, preventing acid-catalyzed degradation during the workup phase.
Step 6: Extraction and Purification Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 20 mL), and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via short-path silica gel chromatography (100% Hexanes) to yield the pure 2-chloro-3-methylbenzo[b]thiophene.
References
-
Oppenheimer, V. C., et al.: C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
ResearchOnline@JCU: Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review Source: James Cook University URL:[Link]
Sources
Handling lachrymatory properties of chlorinated benzothiophene intermediates
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Lachrymatory & Vesicant Hazards in Benzothiophene Scaffolds
Introduction
You are likely here because you have underestimated the potency of a chlorinated benzothiophene intermediate (e.g., 3-(chloromethyl)benzo[b]thiophene). These compounds are not merely "irritants"; they are potent alkylating agents that act as severe lachrymators and vesicants (blister agents).
In my 15 years of supporting medicinal chemistry workflows, I have seen entire labs evacuated due to a single unwashed rotavap flask containing these residues. This guide replaces generic safety advice with field-proven containment and neutralization protocols.
Module 1: Containment & PPE
The First Line of Defense
Q: I am working in a fume hood, but my eyes are still burning. What is happening?
A: You are likely experiencing "breakthrough" or "eddy currents." Standard fume hoods are designed for vapors, not heavy particulate aerosols or potent lachrymators that can adsorb onto dust.
The Fix:
-
Sash Management: Lower the sash to the absolute minimum working height (below the breathing zone).
-
The "Snorkel" Rule: Do not rely solely on the hood's general exhaust. Position a "snorkel" (local exhaust arm) directly over the source (flask/filter) to capture the plume at the point of generation.
-
Check Your Gloves: Standard nitrile gloves provide insufficient protection against benzylic chlorides. These compounds permeate nitrile in minutes.
Required PPE Protocol:
-
Eyes: Goggles are mandatory; however, for lachrymators, they are often insufficient because vapors enter through the vents. Use a Full-Face Respirator (with organic vapor/acid gas cartridges) if you are handling >500mg.
-
Hands: Double-gloving is non-negotiable.
-
Inner Layer: 4-mil Nitrile (dexterity).
-
Outer Layer: Silver Shield® (Laminate) or heavy-duty Butyl Rubber. Causality: Laminate films prevent the alkyl halide from permeating and burning the skin underneath.
-
Module 2: Synthesis & Isolation
Process Safety & Yield Preservation
Q: How do I remove the solvent without contaminating the rotavap and the lab?
A: The rotary evaporator is the most common point of failure. If you pull solvent off a lachrymator, the compound often co-distills or bumps into the bump trap, contaminating the entire vacuum line.
The "Closed-Loop" Protocol: Do not use the house vacuum. Isolate your system.
-
Trap Setup: Place a dry-ice/acetone trap between the rotavap and the vacuum pump.
-
The "Sacrificial" Bump Trap: Use a dedicated bump trap that is pre-loaded with a small amount of Neutralization Solution (see Module 3). If the compound bumps, it lands in the quench, not the machine.
-
Venting: Vent the rotavap inside the fume hood. Never vent to the open lab atmosphere.
Q: Filtration is releasing a plume. How do I isolate the solid safely?
A: Open-air Buchner filtration is dangerous with these substrates. Use a Positive Pressure Cannula Filtration (Schlenk line technique) or a closed filter frit assembly.
Workflow Visualization:
Figure 1: Closed-system isolation workflow to prevent lachrymator release during filtration.
Module 3: Decontamination & Waste
The "Quench Soup" Protocol
Q: How do I clean my glassware? Water just seems to make it sticky.
A: Water is ineffective. Benzylic chlorides are hydrophobic and hydrolyze slowly. You need a Nucleophilic Quench . We utilize the Sn2 reactivity of the alkyl chloride to convert it into a harmless amine.
The "Quench Soup" Recipe:
| Component | Ratio (v/v) | Function |
|---|---|---|
| Ethanol (EtOH) | 80% | Solubilizes the organic residue. |
| Ethanolamine | 10% | The Nucleophile. Attacks the C-Cl bond to form a water-soluble amine. |
| Water | 10% | Solubilizes the salt byproducts. |
Procedure:
-
Soak all contaminated glassware (spatulas, flasks, stir bars) in this solution for 24 hours inside the fume hood.
-
Validation: The solution should turn slightly yellow/orange as the alkylation occurs.
-
After 24h, rinse with water. The lachrymatory effect will be gone.
Warning: Do NOT mix this waste with standard organic solvents immediately. Label it "Quenched Lachrymator Waste" and dispose of it according to EHS guidelines for basic organic waste.
Module 4: The Mechanism (Why it Hurts)
Scientific Grounding[1][2][3][4]
Q: Why does this compound cause such immediate pain compared to other acids?
A: It is not a simple acid burn. Chlorinated benzothiophenes are TRPA1 Agonists .
The Mechanism: The TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) is the body's "chemical nociceptor."[2][3]
-
Lipophilicity: The benzothiophene ring allows the molecule to cross the cell membrane rapidly.
-
Electrophilicity: The chloromethyl group (
) is a "soft" electrophile. -
Covalent Modification: It attacks specific Cysteine residues (Cys621, Cys641, Cys665) on the N-terminus of the TRPA1 channel inside the nerve ending.
-
Gate Opening: This alkylation causes a conformational change that locks the channel open, flooding the nerve with calcium (
) and sodium ( ). -
Result: The brain interprets this massive ion influx as burning pain.
Pathway Visualization:
Figure 2: Molecular mechanism of TRPA1 activation by alkylating lachrymators.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Bessac, B. F., & Jordt, S. E. (2008). Breathtaking irritants: TRPA1 calcium channels in noxious sensation and airway health. Physiology, 23(6), 360-370. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Guide. [Link]
-
Acharya, S., et al. (2010). Structure and mechanism of the TRPA1 channel. Nature. (Contextual reference for Cysteine alkylation mechanism). [Link]
Sources
- 1. Irritating channels: the case of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]
Technical Support Center: 2-Chlorobenzothiophene Stability & Storage
Introduction
Welcome to the Technical Support Center. You are likely working with 2-chlorobenzothiophene (or its close derivatives), a critical heterocyclic intermediate often used in the synthesis of antithrombotic agents and advanced organic semiconductors.
The Challenge: 2-Chlorobenzothiophenes exhibit a "dual-threat" reactivity profile:
-
Sulfur Oxidation: The thiophene ring sulfur is electron-rich and prone to oxidation (S-oxidation) to form sulfoxides and sulfones.
-
C-Cl Bond Lability: The carbon-chlorine bond at the 2-position is susceptible to homolytic cleavage under UV light, leading to radical dimerization or polymerization.
This guide provides a self-validating storage protocol designed to mitigate these specific degradation pathways.
Part 1: The "Gold Standard" Storage Protocol
To ensure compound integrity, do not deviate from these core parameters. This protocol is based on the physicochemical susceptibility of the benzothiophene skeleton.
Quick Reference Table: Critical Parameters
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term > 30 days) | Slows kinetic rate of S-oxidation; prevents volatile loss if liquid. |
| Atmosphere | Inert Gas (Argon or N₂) | Displaces atmospheric oxygen, preventing sulfoxide formation. |
| Light Protection | Amber Glass + Foil Wrap | Blocks UV radiation that triggers C-Cl homolysis and radical polymerization. |
| Container | Borosilicate Glass | Avoids plasticizers (phthalates) leaching into the lipophilic thiophene matrix. |
| Closures | Teflon (PTFE) Lined Caps | Prevents corrosion from trace HCl release; ensures gas-tight seal. |
Detailed Workflow: Incoming Shipment Handling
Use the following decision tree to process new batches of 2-chlorobenzothiophene. This ensures you identify degradation before it enters your inventory.
Figure 1: Decision matrix for handling incoming 2-chlorobenzothiophene shipments to prevent contamination of chemical inventory.
Part 2: Troubleshooting & Diagnostics
If you suspect your compound has degraded, use this guide to diagnose the issue based on observable symptoms.
Symptom 1: The compound has turned yellow or brown.
-
Diagnosis: Photo-oxidation or Polymerization.
-
The Science: Benzothiophenes are photosensitive. Exposure to ambient light excites the molecule, potentially cleaving the C-Cl bond (homolysis). The resulting radical species can dimerize or react with oxygen to form colored sulfoxides or complex polymers [1, 2].
-
Corrective Action:
-
Check purity via TLC (Thin Layer Chromatography). Look for a baseline spot (polymers) or a more polar spot (sulfoxides).
-
Purification: If the impurity is minor, filter through a short pad of silica gel using Hexanes/Ethyl Acetate (9:1). If heavily degraded, vacuum distillation is required (if liquid) or recrystallization (if solid).
-
Symptom 2: A pungent, acidic odor upon opening the vial.
-
Diagnosis: Hydrolysis releasing Hydrogen Chloride (HCl).
-
The Science: While aryl chlorides are generally stable to hydrolysis, the presence of trace moisture combined with light can catalyze the degradation, releasing HCl gas. This is often accompanied by the formation of the corresponding hydroxy-benzothiophene or tautomerized ketone [3].
-
Corrective Action:
-
Safety Warning: Open in a fume hood.
-
Dissolve a small aliquot in DCM and wash with saturated NaHCO₃ to neutralize acid.
-
Dry over MgSO₄ and re-concentrate.
-
Prevention: Store over activated 4Å molecular sieves if the compound is a liquid.
-
Symptom 3: Melting point depression (Solid samples).
-
Diagnosis: Eutectic impurity formation.
-
The Science: Even 1-2% formation of 2-chlorobenzothiophene-S-oxide can significantly depress the melting point due to the disruption of the crystal lattice.
-
Corrective Action: Recrystallize immediately. Do not use for sensitive catalytic couplings (e.g., Suzuki-Miyaura) as sulfur oxides can poison Palladium catalysts [4].
Part 3: The Degradation Mechanism (Why Storage Matters)
Understanding the enemy is the first step in defense. The diagram below illustrates the two primary pathways you are fighting against: S-Oxidation and Radical Dimerization .
Figure 2: Mechanistic pathways of decomposition. Note that S-oxidation creates polar impurities that affect chromatography, while radical dimerization creates colored contaminants.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store 2-chlorobenzothiophene as a stock solution in DMSO or DMF?
A: No.
Avoid storing halogenated thiophenes in polar aprotic solvents (like DMSO or DMF) for long periods. These solvents can facilitate nucleophilic aromatic substitution (
-
Best Practice: Store as a neat material.[1] If a stock solution is necessary, use anhydrous Dichloromethane (DCM) or Toluene and store at -20°C for no longer than 1 week.
Q: I froze my sample at -20°C. How do I thaw it safely? A: Allow the vial to warm to room temperature inside a desiccator or under a flow of nitrogen before opening.
-
Reasoning: Opening a cold vial in humid air causes immediate condensation of water vapor onto the compound. This moisture promotes hydrolysis and introduces water into your next reaction.
Q: What is the shelf-life if stored correctly? A: Under Argon at -20°C in amber glass: 12 to 18 months.
-
Validation: Re-test purity via 1H-NMR every 6 months. Look specifically for shifts in the aromatic region (7.0 - 8.0 ppm) which indicate oxide formation.
Q: My SDS says "Keep Cold," but doesn't specify a temperature. Is 4°C enough? A: For active use (daily/weekly), 4°C (standard fridge) is acceptable. For archival storage (months), -20°C is mandatory to arrest the kinetics of auto-oxidation [1].
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Chlorothiophene and derivatives. (General guidelines for halogenated thiophene storage).
-
Murata, S., et al. (2023). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Journal of the Japan Petroleum Institute.[2] (Mechanistic insight into sulfur oxidation susceptibility).
-
National Institutes of Health (NIH). (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI).[3] (Data on oxidation products and kinetics).
-
MDPI. (2024). Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation.[4] (Impact of S-oxidation on physical properties like melting point and solubility).
Sources
Solving solubility issues of benzothiophene derivatives in NMR solvents
Executive Summary
Benzothiophene derivatives present a unique dual challenge in NMR spectroscopy: solubility (due to rigid, lipophilic fused-ring structures) and aggregation (driven by strong
This guide provides a tiered technical framework to overcome these barriers, moving from solvent polarity matching to advanced high-temperature and relaxation-enhanced techniques.
Part 1: Solvent Selection Decision Matrix
The following logic flow dictates the optimal solvent system based on your compound's specific failure mode (insolubility vs. signal broadening).
Figure 1: Decision tree for selecting NMR solvents based on solubility and spectral resolution.
Part 2: Technical Solvent Strategies
Tier 1: The "Pi-Breakers" (Aggregation Issues)
If your sample dissolves but yields broad, undefined peaks, the issue is likely
| Solvent System | Mechanism of Action | Recommended Use Case |
| Benzene- | ASIS Effect: Benzene molecules intercalate between benzothiophene rings, disrupting solute-solute stacking. | First choice for broad peaks in CDCl |
| Toluene- | Similar to Benzene- | When Benzene- |
| 1,1,2,2-Tetrachloroethane- | The Gold Standard for Rigid Aromatics. High boiling point (146°C) and excellent solvency for planar systems. | High-temperature NMR (100–130°C). Essential for polymeric or highly fused benzothiophenes. |
Tier 2: The "Solubility Boosters" (Precipitation Issues)
For samples that simply will not dissolve, utilize these specialized mixtures.
-
CS
/ Acetone- Mixture (4:1):-
Why: Carbon disulfide (CS
) is an exceptional solvent for lipophilic, sulfur-containing aromatics. It is non-polar and "soft," interacting well with sulfur. -
The Trick: CS
is not deuterated. You must mix it with a deuterated lock solvent. Acetone- is preferred over CDCl here because it is miscible and polar enough to prevent phase separation if trace moisture is present. -
Ratio: 4 parts CS
to 1 part Acetone- (by volume).
-
-
CDCl
+ TFA- (Trace):-
Why: If your derivative contains basic nitrogen (e.g., amino-benzothiophenes), intermolecular H-bonding can cause insolubility.
-
Action: Add 1-2 drops of Trifluoroacetic acid-
(TFA- ). This protonates basic sites, breaking H-bonds and often dramatically improving solubility. -
Note: This will shift your signals significantly.
-
Part 3: Advanced Protocols
Protocol A: High-Temperature NMR in TCE-
Target: Highly aggregated samples showing broad "humps" instead of multiplets.
-
Safety: TCE is toxic and permeates skin.[1][2] Wear double nitrile gloves and work in a fume hood.
-
Preparation: Dissolve 5–10 mg of sample in 0.6 mL of 1,1,2,2-Tetrachloroethane-
. -
Tube Selection: Use a high-quality borosilicate tube (Wilmad 528-PP or equivalent) rated for thermal stress. Do not use standard throughput tubes.
-
Instrument Setup:
-
Set target temperature to 373 K (100°C).
-
Critical: Increase gas flow (lift air) to protect the probe.
-
Allow 10–15 minutes for thermal equilibration inside the probe before shimming.
-
-
Acquisition: Lock on TCE-
(approx 6.0 ppm). Shim on the FID. -
Analysis: Peaks should sharpen significantly compared to 25°C. If peaks remain broad, the aggregation may be covalent or micellar.
Protocol B: Using Relaxation Agents (Cr(acac) )
Target: Quantitative
Rigid benzothiophenes often have quaternary carbons with
-
Reagent: Chromium(III) acetylacetonate [Cr(acac)
]. -
Dosage: Add ~1 mg of Cr(acac)
to your NMR tube (approx 0.02 M concentration). -
Mechanism: The paramagnetic Cr(III) provides an efficient relaxation pathway, reducing
from seconds to milliseconds. -
Result: You can decrease the relaxation delay (
) to 1–2 seconds and acquire more scans in less time. -
Warning: Do not use for
H NMR if you need high-resolution splitting; the paramagnetism will broaden proton signals. Use only for C or Si.
Part 4: Troubleshooting FAQs
Q: My sample dissolves in DMSO-
-
Fix: Use a fresh ampoule of DMSO-
and dry your NMR tube in an oven at 100°C for 1 hour before use.
Q: I see a "hump" under my aromatic peaks in CDCl
-
Fix: Do not just add more solvent. Switch to Toluene-
and run the sample at 80°C . The thermal energy combined with the aromatic solvent interaction will disrupt the stacks.
Q: Can I use CS
Q: My peaks are shifting when I change concentration.
A: This confirms aggregation (
-
Fix: Perform a "Dilution Study." Run spectra at 10 mM, 5 mM, and 1 mM. If the chemical shift (
) changes, report the concentration in your final data, or move to a solvent that minimizes this (Toluene- ).
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[3][4] Link
- Cited for: Chemical shift data of impurities and solvent mixtures (CS2, TCE).
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (Expanded Data). Link
-
Cambridge Isotope Laboratories. NMR Solvent Data Chart.Link
-
Sigma-Aldrich. Chromium(III) acetylacetonate Product Information.Link
-
Cited for: Use as a paramagnetic relaxation agent.[7]
-
-
ResearchGate. Solubility of dibenzothiophene in organic solvents.Link
- Cited for: Solubility data of benzothiophene scaffolds in various organic media.
Sources
- 1. isotope.com [isotope.com]
- 2. otsuka.co.jp [otsuka.co.jp]
- 3. epfl.ch [epfl.ch]
- 4. Buy CDCl₃ for NMR Analysis - Uses & Safety | Advent [adventchembio.com]
- 5. buchem.com [buchem.com]
- 6. 1,1,2,2-Tetrachloroethane-D2 deuteration degree min. 99.5 for NMR spectroscopy MagniSolv 33685-54-0 [sigmaaldrich.com]
- 7. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H NMR Comparative Guide: 2-Chloro-3-methyl-1-benzothiophene vs. 3-Methyl Isomers
The following guide provides an in-depth technical comparison of the 1H NMR spectral characteristics of 2-Chloro-3-methyl-1-benzothiophene versus its 3-methyl isomer (specifically the non-chlorinated parent 3-methyl-1-benzothiophene and the constitutional isomer 3-chloro-2-methyl-1-benzothiophene ).
This analysis is designed for researchers requiring definitive structural elucidation during synthesis or quality control.
Executive Summary & Diagnostic Strategy
In the development of benzothiophene-based pharmacophores, distinguishing between the chlorinated product (This compound ) and its precursors or regioisomers is critical. The chlorination of 3-methyl-1-benzothiophene using agents like N-chlorosuccinimide (NCS) can yield mixtures if not controlled, making NMR the primary validation tool.
The Structural Challenge:
-
Target: this compound (Cl at C2, Me at C3).
-
Parent: 3-methyl-1-benzothiophene (H at C2, Me at C3).
-
Regioisomer: 3-Chloro-2-methyl-1-benzothiophene (Me at C2, Cl at C3).
Core Diagnostic Markers:
-
The "Silent" C2 Position: The disappearance of the diagnostic H-2 singlet (~6.9–7.1 ppm) is the primary confirmation of 2-chlorination.
-
Methyl Shift Differentiation: The position of the methyl group relative to the sulfur atom (C2 vs. C3) dictates its chemical shift. C2-methyls are consistently deshielded (downfield) relative to C3-methyls.
Chemical Shift Analysis (1H NMR)
The following data summarizes the key chemical shifts in CDCl₃ at 400 MHz.
Table 1: Comparative Chemical Shifts
| Feature | This compound (Target) | 3-Methyl-1-benzothiophene (Parent) | 3-Chloro-2-methyl-1-benzothiophene (Regioisomer) |
| H-2 (C2-H) | Absent (Substituted by Cl) | δ 6.95 – 7.10 ppm (Singlet/Fine Doublet) | Absent (Substituted by Methyl) |
| Methyl Group | δ 2.35 – 2.45 ppm (s, 3H) | δ 2.30 – 2.40 ppm (d, J~1Hz, 3H) | δ 2.50 – 2.60 ppm (s, 3H) |
| Aromatic (H4-H7) | δ 7.20 – 7.80 ppm (Multiplets) | δ 7.30 – 7.90 ppm (Multiplets) | δ 7.20 – 7.80 ppm (Multiplets) |
| Key Distinction | No H-2 signal ; Methyl remains upfield (< 2.5 ppm).[1] | H-2 signal present ; Methyl is upfield. | No H-2 signal ; Methyl is significantly downfield (> 2.5 ppm). |
Detailed Mechanistic Insight
1. The H-2 Proton (The "Smoking Gun")
In the parent 3-methyl-1-benzothiophene , the proton at position 2 is diagnostic. It typically appears as a singlet or a finely split doublet (due to long-range allylic coupling with the C3-methyl, J ≈ 1.0–1.2 Hz).
-
Observation: In the target 2-chloro compound, this signal vanishes completely.
-
Validation: Integration of the aromatic region will drop from 5 protons (in the parent) to 4 protons (in the product).
2. The Methyl Shift (Alpha vs. Beta Effect)
The chemical shift of the methyl group is the most reliable method to distinguish the 2-chloro-3-methyl target from the 3-chloro-2-methyl regioisomer.
-
C2-Methyl (Alpha to Sulfur): Located at position 2, the methyl group is directly attached to the carbon adjacent to the sulfur. The sulfur atom's anisotropy and electronegativity deshield this group, pushing it downfield to ~2.55 ppm .
-
C3-Methyl (Beta to Sulfur): Located at position 3, the methyl group is further from the sulfur's deshielding cone. It resonates upfield at ~2.35–2.40 ppm .
-
Chlorine Effect: The introduction of Chlorine at C2 (in the target) exerts a weak inductive deshielding effect on the C3-methyl, but it does not shift it as far downfield as a C2-position change would.
Structural Visualization & Numbering
The following diagram illustrates the structural differences and the specific NMR numbering scheme used for assignment.
Caption: Comparative NMR logic flow. Note the critical loss of the C2-H signal in the target and the downfield shift of the methyl group in the regioisomer.
Experimental Validation Protocol
To ensure data integrity, the following protocol is recommended for sample preparation and acquisition.
A. Sample Preparation[2][3][4][5]
-
Solvent: Use CDCl₃ (Chloroform-d, 99.8% D) neutralized with anhydrous K₂CO₃ or silver foil if the compound is acid-sensitive. Acidic impurities in CDCl₃ can cause broadening of the methyl signals or slight shifts.
-
Concentration: Prepare a solution of 10–15 mg of the analyte in 0.6 mL of solvent. High concentrations (>30 mg) may cause stacking effects, shifting aromatic protons upfield.
-
Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (δ 0.00 ppm). If TMS is absent, reference to the residual CHCl₃ peak at δ 7.26 ppm .
B. Acquisition Parameters[1][3][4][5][6]
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Scans: 16–64 scans are sufficient for >10 mg samples.
-
Relaxation Delay (D1): Set to 2.0 seconds or higher to ensure accurate integration of the methyl singlet vs. aromatic multiplets.
C. Synthesis Note (Context for Impurities)
If synthesizing This compound via NCS chlorination of 3-methyl-1-benzothiophene:
-
Monitor: The reaction is complete when the doublet/singlet at δ 7.05 ppm (H-2) completely disappears.
-
Byproduct Alert: If a new singlet appears at δ 2.55+ ppm , you have likely formed the 3-chloro-2-methyl isomer (via rearrangement) or over-chlorinated species.
References
-
Vertex AI Search . (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. National Institutes of Health (NIH). Link
-
Royal Society of Chemistry . (2011). Supporting Information for Synthesis of substituted benzo[b]thiophenes. RSC Advances. Link
-
SpectraBase . (2023). 1H NMR of 3-Methylbenzo[b]thiophene-2-carboxylic acid. Wiley Science Solutions. Link
-
ChemicalBook . (2024). 2-Chloro-3-methylthiophene NMR Spectrum. ChemicalBook. Link
-
Oxford Instruments . (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. Link
Sources
Definitive C13 NMR Assignment Strategy: 2-Chloro-3-methylbenzo[b]thiophene
An In-depth Technical Guide to the C13 NMR Assignment of 2-Chloro-3-methylbenzo[b]thiophene.
Executive Summary
The Challenge: Distinguishing 2,3-disubstituted benzo[b]thiophenes is a classic problem in heterocyclic structural elucidation. The regioisomers 2-chloro-3-methylbenzo[b]thiophene (Target) and 3-chloro-2-methylbenzo[b]thiophene (Isomer) possess identical molecular weights (196.69 g/mol ) and similar polarity, making MS and simple 1H NMR insufficient for definitive assignment.
The Solution: This guide provides a comparative assignment strategy. By leveraging the Additivity Principle of substituent chemical shifts (SCS) and validating with HMBC (Heteronuclear Multiple Bond Correlation) , researchers can unambiguously assign the carbon skeleton. We present the experimental data of the known isomer to serve as a baseline for distinguishing the target compound.
Comparative Analysis: Target vs. Isomer
To ensure accuracy, we compare the target molecule against its regioisomer. The chemical shift inversion at C2 and C3 is the diagnostic fingerprint.
Table 1: Comparative C13 NMR Data (ppm)
Data referenced to CDCl₃ (77.16 ppm).
| Carbon Position | Target: 2-Chloro-3-methyl (Predicted/Additivity)* | Isomer: 3-Chloro-2-methyl (Experimental)** | Diagnostic Shift Difference |
| C-2 (Thiophene) | 124.5 – 126.0 | 136.20 | ~10 ppm Upfield (Cl effect) |
| C-3 (Thiophene) | 128.0 – 130.0 | 120.90 | ~8 ppm Downfield (Me effect) |
| C-3a (Bridge) | 138.0 – 139.0 | 137.45 | Minimal |
| C-7a (Bridge) | 139.0 – 140.0 | 133.22 | Variable |
| C-4,5,6,7 (Benzene) | 121.0 – 126.0 | 122.4 – 126.3 | Overlapping Region |
| Methyl (-CH₃) | 12.0 – 14.0 | 38.07 | Huge Shift (Cl-Methyl vs Alkyl) |
*Note: Target values are calculated based on benzo[b]thiophene base shifts + SCS (Substituent Chemical Shifts) for 2-Cl and 3-Me groups. **Source: Experimental data for 3-chloro-2-methylbenzo[b]thiophene derived from C3-chlorination studies (See Ref [1]).
Key Mechanistic Insight:
-
The Methyl Shift (Critical): In the Isomer (3-Cl-2-Me) , the methyl group is at C2. However, the experimental value of 38.07 ppm suggests a deshielding environment, likely due to the ortho-chloro effect or specific electronic environment of the 2-position. In the Target (2-Cl-3-Me) , the methyl is at C3. Based on 3-methylbenzo[b]thiophene data, a C3-methyl typically resonates at ~12-14 ppm .
-
Decision Rule: If your methyl carbon signal is >30 ppm, you likely have the 2-methyl isomer. If it is <15 ppm, you have the 3-methyl target.
-
Detailed Assignment Walkthrough
Step 1: The Quaternary Carbon Separation (APT/DEPT)
Use APT (Attached Proton Test) or DEPT-135 to separate carbons by protonation state.
-
Quaternary Carbons (C): C2, C3, C3a, C7a. (Target will have 4 quaternary signals in the aromatic region).
-
Methine Carbons (CH): C4, C5, C6, C7.
-
Methyl Carbon (CH₃): Distinctive aliphatic signal.
Step 2: The HMBC Validation Protocol
This is the self-validating step. You must trace the connectivity from the Methyl protons.
-
Pathway A (Target: 2-Chloro-3-methyl):
-
Proton: Methyl (-CH₃) at ~2.4 ppm.
-
HMBC Correlations:
-
Strong (2-bond): To C3 (Quaternary, ~129 ppm).
-
Weak (3-bond): To C2 (Quaternary, Cl-bearing, ~125 ppm) and C3a (Quaternary Bridge, ~138 ppm).
-
-
Observation: The methyl correlates to a carbon (C2) that has no protons attached and is shifted upfield due to Chlorine.
-
-
Pathway B (Isomer: 3-Chloro-2-methyl):
Visualization of Assignment Logic
Caption: Logical decision tree for distinguishing the 2-chloro-3-methyl target from its regioisomer using C13 methyl shift and HMBC correlations.
Experimental Protocols
To replicate these results, follow this standardized characterization workflow.
A. Sample Preparation
-
Mass: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).
-
Note: CDCl₃ is preferred over DMSO-d₆ to prevent solvent peak overlap in the aromatic region (77.16 ppm triplet is easy to ignore).
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
-
Filtering: If the synthesis involved solid catalysts (e.g., NCS, AlCl₃), filter the solution through a cotton plug to remove paramagnetic particulates that broaden lines.
B. Instrument Parameters (400 MHz equivalent)
-
13C {1H} (Proton Decoupled):
-
Pulse Angle: 30° (to allow faster repetition).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C-Cl, C-Me) have long T1 relaxation times. A short D1 will suppress their signals, making assignment impossible.
-
Scans: Minimum 512 scans for sufficient S/N ratio.
-
-
HMBC (Gradient Selected):
-
J-coupling constant: Optimized for long-range coupling (typically 8-10 Hz).
-
Scans: 16-32 scans per increment.
-
References
-
Isomer Data Source: C3-Chlorination of C2-substituted benzo[b]thiophene derivatives. (2024). ResearchGate.
-
Precursor Data: 3-Methylbenzothiophene Spectral Data. NIST Chemistry WebBook, SRD 69.[3]
-
Synthesis & Characterization: Synthesis of 1H-imidazole derivative compounds. US Patent 5,135,943. (Cited for chlorination protocols of 3-methylbenzothiophene).[4][5]
-
General Shift Guide: 13C NMR Chemical Shift Guide. Compound Interest.
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. asianpubs.org [asianpubs.org]
- 3. 3-Methylbenzothiophene [webbook.nist.gov]
- 4. US5135943A - 1H-imidazole derivative compounds and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
GC-MS fragmentation pattern of 2-Chloro-3-methyl-1-benzothiophene
An In-Depth Technical Guide to the GC-MS Profiling of 2-Chloro-3-methyl-1-benzothiophene
Executive Summary & Strategic Context
This compound (CAS: 14345-97-2) is a critical pharmacophore scaffold, notably serving as a key intermediate in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and selective estrogen receptor modulators (SERMs).
In synthetic workflows, the chlorination of 3-methylbenzothiophene can yield regioisomeric by-products (e.g., 5-chloro or 7-chloro isomers) or polychlorinated species. Distinguishing the target 2-chloro-3-methyl isomer from these structural "alternatives" is paramount for regulatory compliance and structure-activity relationship (SAR) validity.
This guide provides a definitive GC-MS fragmentation analysis, comparing the target molecule against its primary synthetic impurities and regioisomers. We establish a self-validating protocol to confirm regio-purity without relying solely on NMR.
Experimental Protocol: The Self-Validating System
To ensure reproducibility, the following protocol utilizes a standard non-polar capillary column, which is the industry standard for sulfur heterocycles.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Concentration:
(approx. 100 ppm). -
Derivatization: None required (Analyte is volatile and thermally stable).
GC-MS Acquisition Parameters
-
System: Agilent 7890B/5977B (or equivalent Single Quadrupole).
-
Column: DB-5MS UI (30 m
0.25 mm 0.25 m).[1] -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 280°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 300°C for 3 min.
-
-
MS Source: Electron Ionization (EI) @ 70 eV; Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range: 40–400 amu.
Fragmentation Analysis: Mechanism & Causality
The mass spectrum of this compound is dominated by the stability of the benzothiophene aromatic system. The fragmentation logic follows a specific hierarchy: Isotope Identification
The Molecular Ion Cluster ( )[2]
-
m/z 182 (Base Peak/Molecular Ion): Corresponds to
. -
m/z 184 (M+2): Observed at
intensity of the base peak.-
Diagnostic Value: This 3:1 ratio is the definitive signature of a monochlorinated species. Absence of this pattern indicates dechlorination; a 9:6:1 pattern (m/z 216 cluster) would indicate dichlorinated impurities.
-
Primary Fragmentation Pathway
Unlike alkyl benzenes which favor benzylic cleavage (loss of H to form tropylium), chlorinated benzothiophenes favor the loss of the halogen radical due to the relative weakness of the
-
Loss of Chlorine Radical (
):-
Transition:
. -
Mechanism: Homolytic cleavage of the C-Cl bond.
-
Result: Formation of the 3-methylbenzothiophenium cation (
). This ion is highly stable and often the second most intense peak.
-
-
Loss of H Radical (
):-
Transition:
. -
Mechanism: Loss of a hydrogen from the C3-methyl group.
-
Observation: This peak is generally weak (
) because the formation of the exocyclic double bond (quinoid-like structure) is less favorable than simply ejecting the chlorine.
-
Secondary Ring Disintegration
From the m/z 147 cation, the benzothiophene core degrades via characteristic sulfur losses:
-
Loss of CS (
): Extrusion of carbon monosulfide, typical for thiophenes. -
Loss of CHS (
): Formation of the styryl cation ( ).
Comparative Analysis: Target vs. Alternatives
In a drug development context, you are rarely comparing the target to random chemicals. You are comparing it to (A) The Starting Material and (B) Regioisomers .
Table 1: Diagnostic Ion Comparison
| Feature | Target: 2-Chloro-3-methyl-BT | Precursor: 3-Methyl-BT | Isomer: 5-Chloro-3-methyl-BT |
| Molecular Ion ( | 182 / 184 (3:1 ratio) | 148 (No Cl pattern) | 182 / 184 (3:1 ratio) |
| Base Peak | m/z 182 ( | m/z 147 ( | m/z 182 ( |
| Key Fragment | m/z 147 ( | m/z 115 ( | m/z 147 ( |
| Fragment Ratio | High | N/A | Lower |
| Retention Time | Intermediate | Early Eluter | Late Eluter |
-
Note: In non-chlorinated 3-methylbenzothiophene, the base peak is often
(m/z 147) due to stable tropylium-like rearrangement. - Note: Chlorine at the 2-position (adjacent to S) is more labile under EI conditions than Cl at the 5-position (benzenoid ring), making the m/z 147 fragment more abundant in the 2-Cl isomer.
Visualizing the Fragmentation Logic
The following diagram illustrates the fragmentation pathway and the decision logic for differentiating the target from its isomers.
Figure 1: Decision tree for the identification of this compound, distinguishing it from precursors and stable regioisomers based on isotopic patterns and fragmentation lability.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzo[b]thiophene, 2-methyl-. NIST Standard Reference Database. Available at: [Link]
-
PubChem. 2-Chloro-3-methylthiophene Compound Summary. National Library of Medicine. Available at: [Link]
- Andersson, J. T. (1986). Gas chromatographic retention indices for all chlorinated polycyclic aromatic hydrocarbons of the naphthalene, fluorene, phenanthrene and pyrene series. Journal of Chromatography A.
Sources
High-Resolution Liquid Chromatography for Purity Assessment of 2-Chloro-3-methylbenzo[b]thiophene: A Comparative Guide
Introduction: The Analytical Challenge
2-Chloro-3-methylbenzo[b]thiophene (CAS: 3216-47-5) is a highly hydrophobic, halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, anti-inflammatory agents, and central nervous system modulators[1].
Because its synthesis typically involves the regioselective chlorination of 3-methylbenzo[b]thiophene, crude batches are often contaminated with unreacted precursors, regioisomers (such as 5-chloro-3-methylbenzo[b]thiophene), and over-chlorinated byproducts. For drug development professionals, ensuring a purity of
This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method, detailing the causality behind the experimental choices and providing a self-validating framework for accurate purity assessment.
Methodological Causality: Why Traditional Methods Fall Short
Benzothiophene derivatives rely heavily on reversed-phase chromatography (RPC) utilizing C18 stationary phases[2]. Traditional methods typically employ 5 µm particle columns and isocratic elution profiles.
The Problem (Impurity Masking): Due to the nearly identical partition coefficients between 2-chloro-3-methylbenzo[b]thiophene and its des-chloro precursor, traditional 5 µm columns lack the resolving power required to separate them. This results in peak co-elution, which artificially inflates the reported purity of the sample. Furthermore, traditional methods often utilize phosphoric acid as a mobile phase modifier. While effective for UV detection, phosphoric acid suppresses ionization and precipitates in the source of a Mass Spectrometer (MS), rendering the method incompatible with modern LC-MS impurity identification workflows.
The Solution (Optimized UHPLC):
By transitioning to a sub-2-micron (1.7 µm) stationary phase, we leverage the principles of the van Deemter equation. Smaller particles drastically reduce eddy diffusion and resistance to mass transfer, resulting in a massive increase in theoretical plates (
Experimental Protocols: Step-by-Step Methodology
To ensure a self-validating system, System Suitability Testing (SST) must be performed prior to sample analysis. The following protocols outline the preparation and execution for both the alternative and recommended methods.
Phase 1: Universal Sample Preparation
Note: This preparation applies to both analytical methods.
-
Diluent Preparation: Mix 500 mL of HPLC-grade acetonitrile with 500 mL of deionized water (50:50 v/v). Degas for 15 minutes in an ultrasonic bath to prevent outgassing in the pumps.
-
Standard Stock Solution: Accurately weigh approximately 25 mg of the 2-Chloro-3-methylbenzo[b]thiophene reference standard. Transfer into a 25 mL volumetric flask. Add 15 mL of diluent and sonicate for 5 minutes. Dilute to volume with diluent to yield a 1 mg/mL stock.
-
Working Solution: Dilute the stock solution 1:10 with the diluent to achieve a final analytical concentration of 100 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial to protect the column frit from particulates.
Phase 2: Instrumental Execution
Method A: Traditional HPLC (The Alternative)
-
System: Standard HPLC equipped with a UV-Vis Detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic — Acetonitrile : Water (75:25 v/v) containing 0.1% Phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (leveraging the strong chromophoric nature of the benzothiophene ring)[2].
-
Injection Volume: 10 µL.
Method B: Optimized UHPLC (The Recommended Product)
-
System: UHPLC equipped with a Diode Array Detector (DAD) and inline ESI-MS.
-
Column: C18 Core-Shell, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase: Gradient Elution.
-
Solvent A: Water + 0.1% Formic acid.
-
Solvent B: Acetonitrile + 0.1% Formic acid.
-
Gradient Program: 50% B to 90% B over 5.0 minutes; hold at 90% B for 1.0 minute.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C (lowers mobile phase viscosity to manage backpressure).
-
Detection: DAD at 254 nm / Positive ESI-MS.
-
Injection Volume: 1 µL.
Phase 3: System Suitability & Validation
Perform six replicate injections of the 100 µg/mL working standard. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is
Comparative Data Presentation
The following table summarizes the quantitative performance metrics of both methods when analyzing a crude batch of 2-Chloro-3-methylbenzo[b]thiophene spiked with 1% 3-methylbenzo[b]thiophene (des-chloro precursor).
| Analytical Parameter | Method A: Traditional HPLC | Method B: Optimized UHPLC |
| Stationary Phase | 5 µm C18 (4.6 x 250 mm) | 1.7 µm C18 (2.1 x 100 mm) |
| Elution Profile | Isocratic | Gradient |
| Retention Time (RT) | ~8.5 min | ~2.8 min |
| Resolution ( | 1.2 (Fails baseline resolution) | > 2.8 (Baseline resolved) |
| Theoretical Plates ( | ~8,500 | > 28,000 |
| Tailing Factor ( | 1.65 (Slight tailing) | 1.05 (Highly symmetrical) |
| Total Run Time | 15.0 min | 6.0 min |
| MS Compatibility | No (Ion suppression) | Yes (Volatile buffer) |
*Resolution (
Workflow Visualization
The logical relationship between the chosen methodology, detection capability, and final purity assessment is visualized below.
Workflow comparing traditional HPLC vs. optimized UHPLC for benzothiophene purity assessment.
References
-
SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved from: [Link]
-
National Institutes of Health (PMC). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Retrieved from: [Link]
Sources
Crystal structure and X-ray diffraction data of 2-substituted benzothiophenes
Structural Elucidation of 2-Substituted Benzothiophenes: A Comparative Guide to X-Ray Diffraction Methodologies
The 2-substituted benzothiophene scaffold is a highly privileged motif that bridges the divide between medicinal chemistry and advanced materials science. In pharmacology, it forms the core of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, where the torsion angle of the C2-phenyl ring dictates tissue-specific agonist or antagonist activity[1]. In organic electronics, derivatives such as 2-decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10) are benchmark semiconductors, achieving exceptional charge carrier mobility due to their highly ordered intermolecular herringbone packing[2][3].
However, the utility of these molecules is entirely dependent on their solid-state arrangement. Because these compounds frequently exhibit polymorphism—where the bulk crystal structure differs drastically from the thin-film phase—selecting the correct analytical diffraction technique is critical. This guide objectively compares the three primary modalities for elucidating the crystal structures of 2-substituted benzothiophenes and provides field-proven, self-validating experimental workflows.
Part 1: Comparative Analysis of Diffraction Modalities
To accurately map the atomic coordinates and packing motifs of benzothiophenes, researchers must choose between Single-Crystal X-Ray Diffraction (SC-XRD), Grazing Incidence X-Ray Diffraction (GIXD), and Microcrystal Electron Diffraction (MicroED).
-
Single-Crystal XRD (SC-XRD): The gold standard for determining absolute stereochemistry and thermodynamically stable bulk packing. It requires large, pristine crystals (>20 µm). For benzothiophenes, SC-XRD is essential for mapping the exact torsion angles required for computational receptor docking models[1][4].
-
Grazing Incidence XRD (GIXD): The champion for thin-film devices. Because the asymmetric shape of molecules like Ph-BTBT-10 causes them to form metastable monolayer or bilayer structures when spin-coated, SC-XRD data is often irrelevant to the actual device physics. GIXD probes the surface-level packing of these kinetically trapped phases[3][5].
-
Microcrystal Electron Diffraction (MicroED): The modern alternative for highly insoluble benzothiophene derivatives that precipitate as sub-micron powders, rendering them too small for SC-XRD and too disordered for standard powder diffraction.
Table 1: Performance Comparison of Diffraction Techniques
| Analytical Feature | Single-Crystal XRD (SC-XRD) | Grazing Incidence XRD (GIXD) | Microcrystal Electron Diffraction (MicroED) |
| Primary Use Case | Absolute 3D bulk structure determination | Thin-film polymorphism & molecular packing | Sub-micron powder structure elucidation |
| Sample Requirement | > 20 µm high-quality single crystal | 10–100 nm spin-coated/vapor-deposited film | < 1 µm nanocrystals (grid deposited) |
| Resolution Limit | Atomic (< 0.8 Å) | Molecular packing motifs (1–3 Å) | Atomic (< 1.0 Å) |
| Phase Detected | Thermodynamically stable bulk phase | Metastable thin-film / Liquid crystalline (SmE) | Bulk phase (nanoscale) |
| Benzothiophene App. | SERM receptor docking models | OFET charge transport layer optimization | Insoluble derivative characterization |
Table 2: Representative Crystallographic Data for 2-Substituted Benzothiophenes
The following quantitative data illustrates how structural metrics shift depending on the phase and analytical method used[1][2][3].
| Compound / Phase | Space Group / Packing | Key Structural Metric | Validating Method |
| Raloxifene Analog (Bulk) | Monoclinic (P21/c) | Thiophene r.m.s. deviation = 0.05 Å | SC-XRD |
| Ph-BTBT-10 (Bulk Bilayer) | Herringbone (Antiparallel) | Interplanar distance = 52 Å | SC-XRD / PXRD |
| Ph-BTBT-10 (Thin Film) | Herringbone (Single Layer) | Interplanar distance = 26 Å | GIXD |
| Ph-BTBT-10 (Smectic E) | Liquid Crystalline | Herringbone angle = 34.6° | GIXD + Computation |
Part 2: Logical Workflows and Structure-Property Relationships
The physical state of the synthesized benzothiophene dictates the analytical workflow, which in turn reveals the structural properties that govern its end-use application.
Caption: Decision matrix for selecting the optimal diffraction technique for benzothiophene samples.
Caption: Structure-property relationships dictating the pharmacological and electronic utility of benzothiophenes.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols emphasize the causality behind each step. Understanding why a solvent is chosen or an angle is adjusted is the difference between an unpublishable dataset and a high-resolution structure.
Protocol 1: Single-Crystal Growth via Vapor Diffusion (For SC-XRD)
Because 2-substituted benzothiophenes are highly lipophilic and rigid, rapid solvent evaporation often leads to kinetic trapping of defects or twinned crystals. Vapor diffusion ensures a slow approach to supersaturation, favoring the thermodynamically stable bulk polymorph (typically the P21/c space group)[1].
-
Solvent Selection: Dissolve 5–10 mg of the benzothiophene derivative in 1 mL of a good solvent (e.g., Dichloromethane, DCM) in a small inner vial. Causality: DCM easily disrupts the
stacking of the benzothiophene core, ensuring complete dissolution. -
Anti-Solvent Layering: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of an anti-solvent (e.g., Hexanes). Seal the outer vial tightly. Causality: Hexanes are miscible with DCM but act as a poor solvent for the planar benzothiophene.
-
Vapor Equilibration: Leave the sealed system undisturbed at 20°C for 3–7 days. Causality: As the highly volatile DCM evaporates and hexanes slowly diffuse into the inner vial, the solubility threshold is crossed gradually, allowing molecules time to arrange into defect-free macroscopic crystals.
-
Harvesting & Mounting: Harvest the crystals under a polarized light microscope. Coat the selected crystal in perfluoropolyether oil and mount it on a goniometer loop. Causality: The oil protects the hydrophobic crystal from atmospheric moisture and prevents structural collapse due to solvent loss during cryogenic cooling (100 K) in the diffractometer.
-
Self-Validation Checkpoint: Upon initiating the matrix scan on the diffractometer, observe the diffraction spots. If the spots are sharp and well-defined (mosaicity < 0.5°), the crystal is a single lattice. If the spots are smeared or split, the crystal is twinned, validating the need to restart the growth process with a slower diffusing anti-solvent (e.g., Methanol).
Protocol 2: Thin-Film Preparation and GIXD Analysis (For OFET Materials)
When fabricating organic electronics, the substrate surface energy induces cross-nucleation, often forcing molecules like Ph-BTBT-10 into a metastable single-layer phase rather than their bulk bilayer phase[3]. GIXD is required to capture this.
-
Substrate Functionalization: Clean a Si/SiO2 substrate with piranha solution, then treat it with octadecyltrichlorosilane (ODTS). Causality: ODTS creates a hydrophobic surface monolayer. This forces the lipophilic benzothiophene core to adopt an "edge-on" orientation, which is mandatory for lateral charge transport in devices.
-
Spin-Coating: Spin-coat a 5 mg/mL solution of the benzothiophene in chloroform onto the substrate at 2000 rpm. Causality: Rapid solvent evaporation kinetically traps the molecules, often inducing a transient Smectic E (SmE) liquid crystalline phase[2][5].
-
Thermal Annealing: Anneal the film at 120°C for 10 minutes, then cool slowly. Causality: Annealing provides the thermal energy necessary to overcome the kinetic barrier of the SmE phase, allowing the molecules to reorganize into the highly ordered, high-mobility thin-film polymorph[3].
-
GIXD Data Collection: Irradiate the film with a synchrotron X-ray source at an incidence angle of ~0.12°. Causality: This specific angle is just below the critical angle of total external reflection for the silicon substrate. It ensures the X-ray beam travels laterally through the nanometer-thick organic film, maximizing the diffraction signal of the benzothiophene while completely suppressing background scattering from the bulk silicon.
-
Self-Validation Checkpoint: Analyze the low
region of the resulting diffractogram. The presence of defined Kiessig fringes (oscillations in intensity) between 0.3–1.0 nm⁻¹ validates that the film has a highly uniform thickness and a smooth surface[3]. If fringes are absent, the film is too rough, indicating that the spin-coating concentration or annealing temperature must be recalibrated.
References
1.[2] Zhong, Y.-J., et al. "Liquid crystal and crystal structures of a phenyl-benzothienobenzothiophene derivative." Dyes and Pigments, Oct 2019. 2.[4] BenchChem Technical Support. "Technical Guide: Elucidation of the Crystal Structure of 7-Ethyl-2-propyl-1-benzothiophene." Benchchem. 3.[1] "Crystal Structure and Disorder in Benzothiophene Derivative." Juniper Publishers, Aug 2018. 4.[5] "Molecular packing analysis of the crystal smectic E phase of a benzothieno-benzothiophene derivative." BOA (unimib.it), May 2021. 5.[3] "Phase Transition toward a Thermodynamically Less Stable Phase: Cross-Nucleation due to Thin Film Growth of a Benzothieno- benzothiophene Derivative." American Chemical Society (ACS), Nov 2021.
Sources
Comparative Reactivity Guide: 2-Chloro vs. 2-Bromo-3-methylbenzothiophene in Cross-Coupling Methodologies
Executive Summary
For researchers and drug development professionals, the benzothiophene core is a privileged scaffold frequently utilized in pharmaceuticals, agrochemicals, and organic electronic materials[1]. When functionalizing the C2 position of 3-methylbenzothiophene via transition-metal catalysis, the choice of the halogen precursor—specifically between 2-chloro-3-methylbenzothiophene and 2-bromo-3-methylbenzothiophene —dictates the kinetic efficiency, catalyst selection, and overall thermodynamic feasibility of the synthetic route. This guide objectively compares the reactivity profiles of these two precursors, providing mechanistic insights, empirical performance data, and self-validating experimental protocols to optimize your synthetic workflows.
Mechanistic Causality: Bond Dissociation and Orbital Dynamics
The fundamental difference in reactivity between the chloro and bromo derivatives is governed by their respective Bond Dissociation Energies (BDEs) and the resulting orbital interactions during the oxidative addition step of the catalytic cycle.
Theoretical calculations demonstrate that the C-Cl BDE at the 2-position of fused heterocyclic systems is approximately 95–96 kcal/mol[2]. In contrast, the C-Br BDE at the same position is significantly lower, typically around 83 kcal/mol[2].
In palladium-catalyzed cross-coupling reactions, the energy required to distort the carbon-halogen bond to the transition-state geometry is directly proportional to the BDE[2]. Consequently, the oxidative addition of Pd(0) into the stronger C-Cl bond presents a high activation barrier. Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the PdL2 complex and the σ* orbital (Lowest Unoccupied Molecular Orbital, LUMO) of the C-Br bond is smaller than that of the C-Cl bond. This smaller energy gap in the bromo derivative facilitates superior orbital mixing, driving the rapid rupture of the C-Br bond and the efficient formation of the hybrid aryl Pd-species[3].
Comparative Performance Data
To objectively evaluate the performance of these two precursors, Table 1 summarizes their reactivity across standard synthetic transformations. The data illustrates that while the chloro derivative is often more cost-effective to procure, it demands highly active, specialized catalytic systems to overcome its kinetic inertness.
Table 1: Quantitative Comparison of Reactivity Parameters
| Parameter | 2-Chloro-3-methylbenzothiophene | 2-Bromo-3-methylbenzothiophene |
| Bond Dissociation Energy (BDE) | ~95–96 kcal/mol | ~83 kcal/mol |
| Oxidative Addition Rate (Pd(0)) | Slow (Requires electron-rich ligands) | Fast (Standard ligands suffice) |
| Suzuki-Miyaura Yield (Standard Pd(PPh3)4, 80°C) | < 20% (Often trace amounts) | > 85% |
| Buchwald-Hartwig Amination | Requires specialized ligands (e.g., XPhos, BrettPhos) | Proceeds with standard ligands (e.g., BINAP, dppf) |
| Halogen-Metal Exchange (n-BuLi, -78°C) | Sluggish, prone to side reactions | Rapid and quantitative |
Strategic Decision Matrix
The following workflow visualizes the logical decision-making process for selecting the appropriate halogenated precursor based on project constraints (reactivity vs. cost).
Figure 1: Decision matrix for selecting 2-halo-3-methylbenzothiophene precursors.
Self-Validating Experimental Protocols
The following methodologies provide field-proven, step-by-step instructions for functionalizing these derivatives. Each protocol is designed as a self-validating system, incorporating specific causality for reagent selection and built-in analytical checkpoints.
Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-methylbenzothiophene
Objective: Synthesize 2-aryl-3-methylbenzothiophene using a cost-effective catalyst[4]. Causality: The low BDE of the C-Br bond allows for the use of the inexpensive Pd(PPh3)4 catalyst without requiring sterically demanding Buchwald ligands.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-3-methylbenzothiophene (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Pd(PPh3)4 (5 mol%).
-
Base Addition: Add K2CO3 (2.0 equiv). Causality: The inorganic base is strictly required to activate the boronic acid via the formation of a nucleophilic boronate complex, which is essential for the transmetalation step.
-
Solvent Introduction: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is critical here; it dissolves the inorganic base and significantly accelerates the transmetalation kinetics at the aqueous-organic interface.
-
Execution: Heat the reaction mixture to 80 °C for 12 hours under a positive pressure of argon.
-
Self-Validation Checkpoint: Monitor the reaction via TLC or GC-MS. Complete consumption of the 2-bromo starting material (mass ~227 m/z) and the appearance of the cross-coupled product mass confirms successful catalytic turnover.
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography.
Protocol B: Buchwald-Hartwig Amination of 2-Chloro-3-methylbenzothiophene
Objective: Synthesize 2-amino-3-methylbenzothiophene derivatives from the highly stable chloro-precursor. Causality: The strong C-Cl bond resists oxidative addition by standard catalysts. A highly electron-rich, sterically demanding dialkylbiaryl phosphine ligand (XPhos) is mandatory to lower the activation barrier for oxidative addition and subsequently force reductive elimination through steric bulk.
-
Reaction Setup: In a nitrogen-filled glovebox, charge a pressure vial with 2-chloro-3-methylbenzothiophene (1.0 equiv), the secondary amine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and NaOtBu (1.5 equiv).
-
Solvent Introduction: Add anhydrous, degassed toluene. Causality: Non-polar solvents like toluene are required to stabilize the highly reactive, low-coordinate Pd(0) active species generated by the bulky XPhos ligand.
-
Execution: Seal the vial, remove it from the glovebox, and heat to 110 °C for 24 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via GC-MS. The disappearance of the 2-chloro peak (mass ~182 m/z) validates that the XPhos-Pd system successfully achieved C-Cl oxidative addition. If unreacted starting material remains, verify the rigorous exclusion of oxygen, which rapidly degrades the active Pd(0)-XPhos complex.
-
Workup: Filter the crude mixture through a Celite pad to remove palladium black and inorganic salts, concentrate under reduced pressure, and purify by chromatography.
Catalytic Cycle Analysis
To further elucidate the kinetic bottlenecks, the following diagram maps the palladium-catalyzed cross-coupling cycle, highlighting where the halogen identity exerts its primary influence.
Figure 2: Pd-catalyzed cross-coupling cycle emphasizing the oxidative addition bottleneck.
Strategic Recommendations
For early-stage drug discovery and rapid library generation, 2-bromo-3-methylbenzothiophene is the unequivocally superior choice. Its high reactivity ensures broad functional group tolerance and allows for the use of mild conditions and inexpensive catalysts[5].
Conversely, 2-chloro-3-methylbenzothiophene should be reserved for process chemistry and scale-up phases where the lower cost of the starting material justifies the investment in advanced, proprietary ligand systems (e.g., Buchwald dialkylbiaryl phosphines) required to activate the inert C-Cl bond.
References
-
[2] Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC Source: nih.gov URL:[Link]
-
[3] C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation - ChemRxiv Source: chemrxiv.org URL:[Link]
Sources
- 1. Buy 2-Bromo-5-chloro-3-methylbenzo[b]thiophene | 175203-60-8 [smolecule.com]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzo(b)thiophene, 2,3-dimethyl- | 4923-91-5 | Benchchem [benchchem.com]
Technical Comparison Guide: UV-Vis Absorption Spectra of 2-Chloro-3-methyl-1-benzothiophene
Executive Summary & Application Context
2-Chloro-3-methyl-1-benzothiophene (CMBT) (CAS: 3216-47-5) is a critical heterocyclic intermediate, primarily utilized as a pharmacophore scaffold in the synthesis of antifungal agents such as Sertaconazole . Its structural integrity is defined by the fusion of a benzene ring with a thiophene ring, substituted at the C2 position with chlorine and the C3 position with a methyl group.
This guide provides a technical analysis of its UV-Vis absorption profile. Unlike simple benzothiophene, the presence of the C2-chloro and C3-methyl substituents introduces specific electronic transitions that serve as quality control (QC) markers during synthesis. This document compares CMBT against its precursors to aid researchers in reaction monitoring and purity assessment.
Theoretical Framework & Spectral Prediction
The UV-Vis spectrum of benzothiophene derivatives is dominated by
Substituent Effects
-
Parent Scaffold (Benzothiophene): Exhibits three primary absorption bands at approximately 227 nm (E-band), 258 nm (B-band), and 296 nm (fine structure, L-band).
-
C3-Methyl Group (+I Effect): The methyl group exerts a weak inductive effect (+I) and hyperconjugation, typically causing a slight red shift (bathochromic) of 2–5 nm and an increase in molar absorptivity (
). -
C2-Chloro Group (+M / -I Effect): The chlorine atom possesses lone pairs that can donate into the aromatic
-system (Mesomeric effect, +M), which usually dominates over its inductive withdrawal (-I) in UV spectroscopy. This results in a distinct bathochromic shift (5–10 nm) and smoothing of the fine structure often seen in the L-band.
Comparative Spectral Data
The following table synthesizes experimental baselines for the parent compounds and the predicted spectral behavior of CMBT based on substituent additivity rules.
| Compound | Structure | Primary | Secondary | Tertiary | Electronic Influence |
| 1-Benzothiophene (Parent) | 227 | 258 | 296 | Baseline | |
| 3-Methylbenzothiophene | ~230 | ~261 | ~298 | Hyperconjugation from Methyl group. | |
| This compound | 232–237 (Predicted) | 265–270 (Predicted) | 305–315 (Predicted) | Synergistic +M (Cl) and +I (Me) effects. |
Note: Exact peak positions are solvent-dependent. Polar solvents (e.g., Methanol) may cause hypsochromic (blue) shifts for
transitions, thoughbands generally show minor red shifts.
Experimental Validation Protocol
To empirically determine the exact
Materials & Reagents[1]
-
Analyte: this compound (>98% purity).
-
Solvent: Spectroscopic grade Cyclohexane (non-polar, for fine structure resolution) or Ethanol (polar, for solubility).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
Step-by-Step Methodology
-
Baseline Correction:
-
Fill two matched quartz cuvettes (1 cm path length) with the chosen solvent.
-
Run a baseline scan (200–400 nm) to zero the instrument.
-
-
Stock Solution Preparation (
M):-
Weigh exactly 18.2 mg of CMBT (MW
182.67 g/mol ). -
Dissolve in 100 mL of solvent in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
-
Working Solution Preparation (
M):-
Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with solvent. This yields a concentration of
M, ideal for observing without detector saturation.
-
-
Measurement:
-
Rinse the sample cuvette with the Working Solution.
-
Scan from 200 to 400 nm.
-
Validation Check: Absorbance at
should fall between 0.3 and 0.8 A.U. If , dilute further.
-
-
Data Calculation:
-
Calculate Molar Absorptivity (
) using Beer-Lambert Law: -
Where
= Absorbance, = concentration (M), = path length (1 cm).
-
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and characterizing CMBT, highlighting where UV-Vis analysis fits into the Quality Control (QC) process.
Caption: Synthesis and Quality Control workflow for this compound, emphasizing the critical UV-Vis validation step.
References
-
National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of Benzothiophene. NIST Chemistry WebBook, SRD 69. [Link]
- European Patent Office. (1991). Process for the preparation of Sertaconazole. Patent EP0474616A1.
-
Galangau, O., et al. (2015). Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives. Chemistry – A European Journal.[1] (Provides comparative data on benzothiophene substituent effects). [Link]
Sources
Elemental Analysis of Chlorinated Heterocycles: A Senior Scientist’s Guide to Standards and Validation
Topic: Elemental Analysis Standards for Chlorinated Heterocyclic Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Introduction: The Combustion Challenge
For the analytical chemist, chlorinated heterocyclic compounds represent a "perfect storm" of difficulty. Unlike simple organic molecules, these compounds—common in drug discovery scaffolds like pyridines, quinolines, and thiophenes—possess high thermal stability (refractory nature) and release halogens that can poison catalysts or form volatile metal chlorides.
Standard CHNS analysis often fails here. Low carbon recovery is common because the heterocyclic ring survives standard flash combustion, while chlorine interferes with the detection of other elements. This guide moves beyond basic protocols to establish a self-validating system using specific standards and combustion aids designed to fracture these stable rings and quantitatively recover every element.
The Standards Landscape: Selecting Your "Anchor"
To validate a method for chlorinated heterocycles, you cannot rely on simple standards like Acetanilide. You must use compounds that mimic the structural difficulty of your analytes.
Primary Standard: p-Chlorobenzoic Acid[1]
-
Role: The Calibration Anchor.
-
Why: It is stable, non-hygroscopic, and has a theoretical chlorine content (22.66%) that challenges the detector without overwhelming it. It combusts relatively cleanly, making it the baseline for system performance.
-
Target Tolerance: ±0.3% absolute for C, H, and Cl.
Secondary "Stress-Test" Standard: 2-Chloronicotinic Acid[1]
-
Role: The Validation Challenge.
-
Why: This molecule combines a refractory pyridine ring with a halogen. If your combustion temperature or oxidation time is insufficient, the pyridine ring will not fully degrade, leading to low Carbon/Nitrogen values.
-
Usage: Run this after calibration. If 2-Chloronicotinic acid passes, your system is robust enough for unknown heterocyclic samples.[1]
Comparison of Reference Materials
| Standard Material | Formula | Theoretical %Cl | Difficulty Level | Best Use Case |
| Acetanilide | C₈H₉NO | 0.00% | Low | Routine CHN calibration (System Check).[1] |
| p-Chlorobenzoic Acid | C₇H₅ClO₂ | 22.66% | Medium | Primary calibration for Cl-containing organics. |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 22.51% | High | Validation of combustion efficiency for heterocycles.[1] |
| Sulfanilamide | C₆H₈N₂O₂S | 0.00% | Medium | Calibration for Sulfur; often used as a dual standard. |
| 2,4,6-Trichlorophenol | C₆H₃Cl₃O | 53.87% | Very High | High-halogen linearity checks (use with caution).[1] |
The "Secret Sauce": Combustion Aids
For chlorinated heterocycles, temperature alone (even at 1000°C) is often insufficient. You must use chemical combustion aids to provide localized oxygen and scrub interferences.
V₂O₅ (Vanadium Pentoxide) vs. WO₃ (Tungsten Trioxide)[2][3]
-
V₂O₅ (The Gold Standard):
-
Mechanism: Melts at ~690°C, coating the sample and releasing oxygen directly at the point of combustion. It aggressively attacks the heterocyclic ring.
-
Best For: Refractory nitrogens (pyridines) and sulfur-containing heterocycles.
-
Drawback: Toxic powder; requires careful handling.
-
-
WO₃ (The Safer Alternative):
-
Mechanism: Acts as a catalyst and scrubber but is less aggressive than V₂O₅.
-
Best For: Routine chlorinated samples where the ring structure is not excessively stable.
-
Drawback: May yield low recoveries for complex fused-ring heterocycles.[1]
-
Scientist’s Recommendation: For chlorinated heterocycles, always use V₂O₅ unless safety regulations strictly prohibit it. The "cracking" power of Vanadium is essential for breaking the pyridine/thiophene ring.
Method Comparison: Automated Flash vs. Schöniger Flask
While automated analyzers are the industry standard, the classical Schöniger flask remains a critical validation tool.
| Feature | Automated Flash Combustion (Dumas) | Schöniger Oxygen Flask |
| Principle | Dynamic flash combustion (1000°C+) with GC/TCD detection. | Static combustion in pure O₂ followed by titration/IC. |
| Throughput | High (5–10 mins/sample). | Low (30+ mins/sample). |
| Sample Size | Micro (1–5 mg). | Macro (10–100 mg). |
| Accuracy (Cl) | ±0.3% (dependent on calibration). | ±0.3% (absolute, titration-based). |
| Heterocycle Performance | Variable. Requires optimization (V₂O₅, O₂ boost). | Excellent. Long combustion time in pure O₂ ensures ring destruction. |
| Recommendation | Primary Method. Use for screening and routine QC. | Referee Method. Use to validate the Automated Method if results are ambiguous. |
Protocol: The Self-Validating System
This workflow ensures that your data is defensible. It relies on "bracketing" your samples with standards of increasing difficulty.
Step-by-Step Validation Workflow
-
System Conditioning: Run 2 "bypass" samples of p-chlorobenzoic acid (unweighed) to saturate active sites in the reduction tube and ash crucible.
-
Calibration: Calibrate using p-chlorobenzoic acid (K-factor calibration). Ensure R² > 0.999.
-
The "Stress Test" (QC 1): Analyze 2-Chloronicotinic Acid as an unknown.
-
Pass Criteria: C, H, N within ±0.3% of theoretical.[1]
-
Fail Action: If C/N is low, increase O₂ dose time by 10s and add 5–10 mg V₂O₅ to the capsule.
-
-
Sample Preparation:
-
Weigh 2–3 mg of heterocyclic sample into a Tin (Sn) capsule.
-
Add 5–10 mg of V₂O₅ powder directly over the sample.
-
Seal tightly to exclude atmospheric nitrogen.
-
-
Analysis: Run samples in triplicate.
-
Bracket Check (QC 2): Every 10 samples, run one p-chlorobenzoic acid standard.
-
Drift Check: If the standard drifts >0.2%, recalibrate and re-run the batch.
-
Visualizations
Diagram 1: Method Selection Decision Tree
Caption: Logical flow for selecting the appropriate combustion aid and method based on sample chemistry.
Diagram 2: The Self-Validating Analytical Workflow
Caption: Step-by-step protocol ensuring data integrity through bracketing and conditioning.
References
-
NIST Standard Reference Materials (SRM) . National Institute of Standards and Technology.[2] Available at: [Link]
-
Combustion Elemental Analysis: Technical Note on Chlorinated Compounds . Analytik Jena. Available at: [Link]
-
Oxygen Flask Combustion Unit (Schöniger Flask Method) . Exeter Analytical. Available at: [Link]
-
Elemental Analysis of Organic Compounds: Automated CHNS Analyzers . ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Chloro-3-methyl-1-benzothiophene
Executive Summary & Chemical Profile[1]
Effective waste management of 2-Chloro-3-methyl-1-benzothiophene (CAS: 3216-47-5) requires strict adherence to halogenated organic waste protocols. Unlike standard organic solvents, the presence of both chlorine and sulfur in the benzothiophene scaffold dictates specific incineration parameters to prevent the release of acid gases (HCl and SOx) and dioxins.
This guide moves beyond basic compliance, offering a chemically grounded workflow to ensure personnel safety and environmental integrity.[1][2]
Chemical Identity & Hazardous Properties
| Property | Data | Operational Implication |
| Molecular Structure | Halogenated Thioether | Precursor to acidic combustion byproducts.[3] |
| Physical State | Solid (typically) or High-Boiling Liquid | Low vapor pressure, but particulate/aerosol inhalation risk exists. |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | Zero-discharge policy; no drain disposal. |
| Waste Classification | Halogenated Organic | Must be segregated from non-halogenated solvents to prevent cross-contamination of bulk waste streams. |
Pre-Disposal Safety Assessment
Before handling waste, the researcher must validate the state of the material. This compound is stable under normal conditions but releases toxic fumes upon thermal decomposition.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (for solids) or Half-mask with OV/AG cartridges (if in solution/heated).
-
Dermal: Nitrile gloves (Double-gloving recommended; 0.11mm minimum thickness).
-
Ocular: Chemical splash goggles (Safety glasses are insufficient for liquid handling).
Step-by-Step Disposal Protocol
Phase 1: Segregation & Container Selection
The Golden Rule: Never mix this compound with oxidizers or non-halogenated waste streams (e.g., pure acetone/ethanol).
-
Select the Container: Use High-Density Polyethylene (HDPE) or Glass (Amber).
-
Scientific Rationale: HDPE is resistant to chlorinated organics. Avoid metal containers if the waste is acidic or wet, as hydrolysis of the chloro-group can generate trace HCl, corroding metal.
-
-
Stream Separation:
-
Solid Waste: Place contaminated solids (weigh boats, gloves, silica gel) into a wide-mouth jar labeled "Solid Halogenated Waste."
-
Liquid Waste: If dissolved (e.g., in DCM or Ethyl Acetate), pour into the "Liquid Halogenated Waste" carboy.
-
Phase 2: Labeling & Chemical Identification
Ambiguous labeling is the leading cause of waste disposal accidents.
-
Primary Identifier: Write the full chemical name: this compound.
-
Constituents: List the solvent matrix (e.g., "1% in Dichloromethane").
-
Hazard Tags: Check/Write:
Phase 3: Storage & Handoff[4][13]
-
Headspace: Leave 10% headspace in liquid containers to accommodate thermal expansion.
-
Secondary Containment: Store waste bottles in a polyethylene tray to capture potential leaks.
-
Cap Integrity: Ensure caps are screw-tight. Do not use Parafilm as a primary seal.
The Chemistry of Destruction (Why We Do It This Way)
Understanding the fate of your waste ensures compliance. We do not simply "throw away" this molecule; we send it for High-Temperature Incineration .
-
Mechanism:
-
The Critical Control Point: Because combustion generates Hydrochloric Acid (HCl) and Sulfur Dioxide (SO₂), the incinerator must be equipped with caustic scrubbers .
-
Consequence of Error: If this waste is mislabeled as "Non-Halogenated," it might be sent to a fuel-blending facility lacking scrubbers, resulting in illegal acid gas emissions and potential equipment corrosion.
Visual Workflow: Decision Logic
The following diagram outlines the decision process for disposing of this compound.
Figure 1: Decision tree for the segregation and packaging of halogenated benzothiophene waste.
Emergency Procedures (Spill Management)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area.
-
Assess: If spill is <100mL/g, trained personnel may clean up.
-
Absorb: Use vermiculite or activated charcoal mats. Do not use paper towels for large liquid spills (flammability risk).
-
Decontaminate: Wash the surface with a dilute surfactant solution.
-
Disposal: All cleanup materials must enter the Solid Halogenated Waste stream.
References
-
National Institute of Standards and Technology (NIST). Thiophene, 2-chloro- Properties and Spectra. NIST Chemistry WebBook. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (F-List and K-List). RCRA Regulations.[11] Available at: [Link]
-
Washington State University. Halogenated Solvents Disposal Guidelines.[6] EH&S Fact Sheet. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 2-Chloro-3-methyl-1-benzothiophene
Foreword: As a novel or specialized derivative of the benzothiophene family, specific safety data for 2-Chloro-3-methyl-1-benzothiophene is not extensively published. Therefore, this guide is synthesized from the established safety profiles of structurally similar and parent compounds, including 2-chlorothiophene and other thiophene derivatives. This approach, rooted in established chemical principles, provides a robust framework for ensuring laboratory safety. Researchers must always supplement this guidance with a dynamic, on-site risk assessment for their specific experimental conditions.
Hazard Profile: Understanding the Risks
Handling any chemical safely begins with a thorough understanding of its potential hazards. Based on analogous chlorinated thiophene compounds, this compound should be treated as a hazardous substance with multiple risk factors. The primary dangers stem from its likely flammability and acute toxicity.[1][2]
| Hazard Class | GHS Hazard Statement (Extrapolated) | Rationale & Implication |
| Flammability | H226: Flammable liquid and vapor.[1][3] | The compound can be ignited at relatively low temperatures (flash point for 2-chlorothiophene is 22°C / 71.6°F)[2]. Vapors may form explosive mixtures with air and can travel to an ignition source.[2][3] This necessitates strict control of ignition sources and proper grounding of equipment. |
| Acute Toxicity (Oral) | H301/H302: Toxic or harmful if swallowed.[1][2] | Accidental ingestion can lead to serious health consequences. Eating, drinking, or smoking in the laboratory is strictly prohibited. |
| Acute Toxicity (Dermal) | H311/H312: Toxic or harmful in contact with skin.[1][2] | The compound can be absorbed through the skin, leading to systemic toxicity. Proper glove selection and immediate removal of contaminated clothing are critical. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[1][2] | Vapors or aerosols can cause respiratory harm. All handling of the compound must be performed in a certified chemical fume hood to prevent inhalation exposure.[4] |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage or irritation.[1][3] | Direct contact can cause significant injury to the eyes. Chemical safety goggles are mandatory, and a face shield should be considered for splash risks.[3] |
| Skin Irritation | H315: Causes skin irritation.[3] | Beyond toxicity, direct contact can cause skin irritation.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | Inhalation may irritate the respiratory tract, reinforcing the need for engineering controls like fume hoods.[3] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles: Must be tightly-fitting and conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[4] Face Shield: Recommended in addition to goggles when transferring larger quantities or when there is a significant splash hazard.[5] |
| Hand Protection | Chemical-Resistant Gloves | Type: Nitrile or neoprene gloves are recommended for handling similar thiophene derivatives.[4] Always consult the glove manufacturer's resistance chart for specific breakthrough times if available.[6][7] Practice: Inspect gloves for any signs of degradation or puncture before each use.[4] Employ a double-gloving technique for added protection during high-risk procedures. Change gloves immediately if contamination occurs. |
| Skin & Body Protection | Flame-Resistant Laboratory Coat | A fully-buttoned, flame-resistant lab coat is required to protect skin and personal clothing from splashes and potential flash fires.[4] For larger scale operations, consider chemical-resistant aprons or coveralls.[8] |
| Respiratory Protection | Chemical Fume Hood or Respirator | Primary Control: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[4] Secondary Control: If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is paramount for safety. This protocol breaks down the handling process into three distinct phases.
Phase 1: Preparation
-
Designate Work Area: All work must be performed in a certified chemical fume hood.[4]
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[4]
-
Assemble Materials: Gather all necessary chemicals, solvents, and equipment before starting. This minimizes the need to move in and out of the controlled workspace.
-
Don PPE: Put on all required personal protective equipment in the correct order (see workflow diagram below). Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
Phase 2: Handling
-
Ground Equipment: To prevent ignition from static electricity, ensure all metal equipment and containers are properly grounded and bonded, especially during solvent transfers.[2][9]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to eliminate potential ignition sources.[2][10]
-
Prevent Aerosolization: When weighing or transferring the chemical, do so carefully to avoid generating dust or aerosols. If making a solution, add the solid to the solvent slowly.
-
Maintain Containment: Keep all containers tightly sealed when not in use to prevent the escape of flammable and toxic vapors.[3][4]
-
Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing. Do not inhale vapors.[4][9]
Phase 3: Post-Handling & Decontamination
-
Decontaminate Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical using a suitable solvent. Collect this cleaning solvent as hazardous waste.[11]
-
Clean Work Area: Wipe down the work surface inside the fume hood. Dispose of the cleaning materials as contaminated solid waste.[4]
-
Doff PPE: Remove PPE in the reverse order of donning to prevent self-contamination (see workflow diagram). Be particularly careful when removing gloves.
-
Dispose of Waste: Place all contaminated disposable items (gloves, pipette tips, weighing paper) into a designated, sealed hazardous waste container.[10]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after completing the work.[4]
Emergency Response & Spill Management
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and call for immediate medical assistance.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[9]
Spill Cleanup Protocol
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.[10]
-
Control Ignition Sources: Remove all sources of ignition from the area.[2][9]
-
Contain Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or silica gel to contain the spill. Do not use combustible materials like paper towels.[2][10]
-
Collect Waste: Wearing full PPE, use non-sparking tools to carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[10]
-
Decontaminate Area: Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.[11]
Waste Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain or in general trash.[10][11]
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Collect all contaminated solids, including gloves, absorbent materials, and disposable labware, in a separate, sealed, and labeled container.[10]
-
-
Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name, and relevant hazard pictograms (e.g., flammable, toxic).[10]
-
Storage: Store sealed waste containers in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials and ignition sources.[10][11]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[11]
Visual Workflows
Caption: PPE Donning and Doffing Sequence to Minimize Contamination.
Caption: Logical Workflow for Chemical Spill Response.
References
- BenchChem. (n.d.). Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone.
- ChemicalBook. (2025, February 28). 2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety.
- CPAchem Ltd. (2024, February 22). Safety data sheet.
-
PubChem. (n.d.). 2-Chloro-3-methylthiophene. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- Merck Millipore. (2022, May 7). Safety Data Sheet.
- Sigma-Aldrich Inc. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- TCI EUROPE N.V. (2025, April 9). SAFETY DATA SHEET.
- BenchChem. (n.d.). Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals.
- Kerbl. (n.d.). Chemical resistant gloves.
- BenchChem. (n.d.). Proper Disposal of 2-Chloro-3-(dibromomethyl)thiophene: A Guide for Laboratory Professionals.
- Fisher Scientific. (2016, February 5). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
- EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Chemical Transport.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- Covestro Solution Center. (2013, March). Guidance for Selection of Protective Clothing for MDI Users.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- University of Wisconsin-Madison. (n.d.). Resistance To Chemicals of Common Glove Materials.
- WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.
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- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
